Chroman-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLATPDKWVAAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939933 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18518-71-3 | |
| Record name | 3-Chromanamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018518713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Chroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for producing chroman-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The document details established methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.
Introduction
Chroman-3-amine and its derivatives are key structural motifs found in a variety of biologically active compounds. The synthesis of this scaffold is therefore of significant interest to the pharmaceutical industry. This guide focuses on the practical, chemical synthesis of racemic this compound, offering detailed experimental procedures and comparative data to aid researchers in their synthetic endeavors.
Synthetic Strategies
Two primary and effective routes for the synthesis of chroman-3-amine are the reductive amination of chroman-3-one and the reduction of 3-nitrochromenes. Both methods offer reliable pathways to the desired amine, which can subsequently be converted to its hydrochloride salt for improved stability and handling.
Method 1: Reductive Amination of Chroman-3-one
Reductive amination is a direct and widely used method for the synthesis of amines from carbonyl compounds. In this approach, chroman-3-one is reacted with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to yield chroman-3-amine.
Experimental Protocol:
A detailed protocol for the reductive amination of chroman-3-one is as follows:
-
Reaction Setup: To a solution of chroman-3-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add an ammonia source, for example, ammonium acetate or ammonium formate (typically 10 equivalents).
-
Reductant Addition: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation using a palladium catalyst can be employed.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a period of 12 to 24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is basified with a suitable base (e.g., NaOH) to a pH of 9-10. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude chroman-3-amine free base.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt:
-
The purified chroman-3-amine free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
The solution is cooled in an ice bath, and a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by vacuum filtration, washed with cold solvent, and dried under vacuum to afford this compound as a white to off-white solid.
Method 2: Reduction of 3-Nitrochromenes
Experimental Protocol:
A representative procedure for the reduction of a 3-nitrochromene is as follows:
-
Reaction Setup: A solution of the 3-nitrochromene (1.0 mmol) is prepared in methanol (10 mL) in a round-bottom flask.[1]
-
Catalyst Addition: To this solution, 10% palladium on carbon (Pd/C) (0.1 mmol) is added.[1]
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere at room temperature for 6 hours.[1]
-
Workup: After the reaction is complete, the mixture is filtered through a pad of Celite® to remove the palladium catalyst.[1] The filtrate is then concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by column chromatography to yield the pure 3-aminochromane.[1]
-
Hydrochloride Salt Formation: The purified free base is converted to the hydrochloride salt as described in Method 1.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that yields and other specific values can vary depending on the exact reaction conditions and scale.
| Parameter | Method 1: Reductive Amination | Method 2: Reduction of 3-Nitrochromene |
| Starting Material | Chroman-3-one | 3-Nitrochromene |
| Key Reagents | Ammonium acetate, NaBH₃CN | 10% Pd/C, H₂ |
| Typical Solvent | Methanol | Methanol |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 6 hours |
| Typical Yield | 60-80% | 70-90% |
| Melting Point (°C) | 240-242 (decomposes) | 240-242 (decomposes) |
| Appearance | White to off-white solid | White to off-white solid |
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Conclusion
This technical guide has detailed two robust and efficient methods for the synthesis of this compound. The choice between reductive amination of chroman-3-one and the reduction of 3-nitrochromenes will depend on the availability of starting materials and the specific requirements of the research project. The provided protocols and data serve as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the synthesis of this important heterocyclic building block.
References
An In-depth Technical Guide to (R)-Chroman-3-amine Hydrochloride (CAS: 211506-59-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Chroman-3-amine hydrochloride is a chiral heterocyclic compound belonging to the chroman-3-amine class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the available information on (R)-Chroman-3-amine hydrochloride, including its physicochemical properties, synthesis, analytical characterization, and potential pharmacological activities. The document details experimental protocols and visualizes key concepts to support further research and development efforts involving this compound.
Chemical Identity and Physicochemical Properties
(R)-Chroman-3-amine hydrochloride is the hydrochloride salt of the (R)-enantiomer of chroman-3-amine. The chroman core is a bicyclic ether, consisting of a benzene ring fused to a dihydropyran ring.
Table 1: Physicochemical Properties of (R)-Chroman-3-amine Hydrochloride
| Property | Value | Source |
| CAS Number | 211506-59-1 | |
| Molecular Formula | C₉H₁₂ClNO | |
| Molecular Weight | 185.65 g/mol | |
| IUPAC Name | (3R)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
| Synonyms | (R)-3-Aminochroman hydrochloride | N/A |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage | Store at room temperature in a dry and cool place. | |
| Solubility | The hydrochloride salt form enhances water solubility. | [1] |
Synthesis
Asymmetric Hydrogenation of Enamides
A common and effective method for the enantioselective synthesis of 3-aminochromans involves the asymmetric hydrogenation of enamides derived from chroman-3-ones. This approach typically utilizes chiral catalysts to achieve high enantiomeric excess.
Experimental Protocol: Asymmetric Hydrogenation (General)
-
Enamide Formation: A chroman-3-one precursor is reacted with an amine, followed by acylation to form the corresponding enamide.
-
Asymmetric Hydrogenation: The enamide is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor. A chiral ruthenium or rhodium catalyst (e.g., with a BINAP or other chiral ligand) is added.
-
Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (typically 1-50 atm) at a controlled temperature (e.g., room temperature to 50 °C) until completion.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of celite or silica gel. The solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Salt Formation: The purified (R)-Chroman-3-amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Workflow for Asymmetric Hydrogenation
Caption: Synthetic workflow for (R)-Chroman-3-amine hydrochloride.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemistry of (R)-Chroman-3-amine hydrochloride. While specific data for this compound is often found in Certificates of Analysis from suppliers and may not be publicly available, the following are the standard analytical techniques employed.
Table 2: Analytical Methods for (R)-Chroman-3-amine Hydrochloride
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation. | Aromatic protons (approx. 6.8-7.2 ppm), benzylic protons (approx. 2.8-3.2 ppm), protons on the pyran ring (approx. 3.5-4.5 ppm), and the amine proton (variable).[2][3][4] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbons, benzylic carbon, and carbons of the pyran ring. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C₉H₁₁NO) at m/z 149.08, and a peak for the protonated molecule at m/z 150.09.[5][6][7] |
| HPLC (Chiral) | Determination of enantiomeric purity (e.e.). | Separation of the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess.[8][9][10][11][12] |
| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, Cl, and N should match the theoretical values for C₉H₁₂ClNO. |
Biological and Pharmacological Activity
The chroman-3-amine scaffold is known to interact with various biological targets. Derivatives of this class have shown affinity for serotonin receptors and transporters, suggesting potential applications in neuroscience and psychopharmacology.[13]
Serotonergic System Modulation
(R)-Chroman-3-amine hydrochloride and related compounds are hypothesized to exert their effects through interaction with key components of the serotonergic system, such as the 5-HT₁ₐ receptor and the serotonin transporter (SERT).
-
5-HT₁ₐ Receptor: This receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This signaling cascade is involved in the modulation of neuronal excitability and has been implicated in the pathophysiology of anxiety and depression.
-
Serotonin Transporter (SERT): SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's action.[16][17] Inhibition of SERT increases the synaptic concentration of serotonin and is a primary mechanism of action for many antidepressant medications.
Serotonin 5-HT₁ₐ Receptor Signaling Pathway
Caption: Simplified 5-HT₁ₐ receptor signaling cascade.
Serotonin Transporter (SERT) Mechanism
Caption: Ion-dependent mechanism of serotonin reuptake by SERT.
Neuroprotective Potential
Chroman derivatives have been investigated for their neuroprotective properties.[18][19] This activity is often attributed to their antioxidant capabilities and their ability to modulate signaling pathways involved in neuronal survival.
Experimental Protocols for Biological Evaluation
The following protocols are generalized methodologies that can be adapted to evaluate the biological activity of (R)-Chroman-3-amine hydrochloride.
Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT₁ₐ receptor.
Materials:
-
Cell membranes expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).
-
Non-specific binding control: Serotonin or another high-affinity 5-HT₁ₐ ligand.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.
-
Test compound: (R)-Chroman-3-amine hydrochloride dissolved in a suitable solvent.
-
96-well microplates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically near its Kd value), and the cell membranes.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
Cell-Based Neuroprotection Assay
This protocol outlines a general method to assess the neuroprotective effects of a compound against an induced neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells).
-
Cell culture medium and supplements.
-
Neurotoxin (e.g., glutamate, hydrogen peroxide, or a specific neurotoxic peptide).
-
Test compound: (R)-Chroman-3-amine hydrochloride.
-
Cell viability assay reagent (e.g., MTT, PrestoBlue).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Neurotoxin Challenge: Add the neurotoxin to the wells (with the exception of the control wells) and incubate for a duration known to induce cell death (e.g., 24 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration of the test compound that provides 50% protection against the neurotoxic insult (EC₅₀).[21][22]
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for a cell-based neuroprotection assay.
Safety Information
Based on available supplier data, (R)-Chroman-3-amine hydrochloride is associated with the following hazard and precautionary statements.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statements |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:
Conclusion and Future Directions
(R)-Chroman-3-amine hydrochloride is a chiral building block with significant potential for the development of novel therapeutic agents, particularly those targeting the central nervous system. Its structural similarity to known serotonergic modulators suggests that it may be a valuable tool for investigating the role of serotonin in various physiological and pathological processes. Future research should focus on the detailed biological characterization of this compound, including the determination of its binding affinities and functional activities at a range of CNS targets. Furthermore, studies to elucidate its mechanism of action in neuroprotection are warranted. The availability of robust enantioselective synthetic methods will facilitate the preparation of analogs and the exploration of structure-activity relationships, which will be crucial for the optimization of this scaffold for drug discovery.
References
- 1. (R)-Chroman-3-amine hydrochloride | 211506-59-1 [sigmaaldrich.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. compoundchem.com [compoundchem.com]
- 4. csustan.edu [csustan.edu]
- 5. h-brs.de [h-brs.de]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interesting retention time for C18 column - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hplc retention times: Topics by Science.gov [science.gov]
- 13. dspace.uevora.pt [dspace.uevora.pt]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 17. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 18. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. accio.github.io [accio.github.io]
- 21. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Chroman-3-amine Hydrochloride: Molecular Structure, Weight, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman-3-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a chroman ring system, is a privileged scaffold found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure and weight of this compound. It further delves into its potential biological activities, with a focus on the modulation of key signaling pathways, and outlines detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Properties
This compound possesses a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring, with an amine group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | [1][2] |
| Molecular Weight | 185.65 g/mol | [1] |
| Appearance | Solid | [3] |
| Chirality | The C3 position is a chiral center, leading to (R) and (S) enantiomers. | |
| CAS Numbers | Racemic: 18518-71-3, (R)-enantiomer: 211506-59-1, (S)-enantiomer: 59108-54-2 | [1][3][4] |
The precise three-dimensional arrangement of the amine group is critical for its biological activity and interaction with target molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding chroman-3-one oxime or a related nitro compound.
Experimental Protocol: Reductive Amination of Chroman-3-one
This protocol outlines a general procedure for the synthesis of this compound starting from chroman-3-one.
Materials:
-
Chroman-3-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen gas
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve chroman-3-one (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude chroman-3-one oxime.
-
Reduction of the Oxime: To a solution of the crude chroman-3-one oxime (1.0 eq) in methanol, add palladium on carbon (10% w/w, 0.1 eq). Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Salt Formation: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrochloric acid in the same solvent with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.
References
Spectroscopic Characterization of Chroman-3-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Chroman-3-amine hydrochloride. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide leverages established principles of spectroscopic theory and data from analogous structures to present a comprehensive set of expected spectral characteristics. This information is intended to serve as a valuable reference for researchers involved in the synthesis, identification, and quality control of chroman-based compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, including the chroman ring system and the primary amine hydrochloride functional group, with reference to typical spectroscopic values for similar structural motifs.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5, H-6, H-7, H-8 (Aromatic) | 6.8 - 7.2 | m | - |
| H-2 | 4.1 - 4.4 | m | - |
| H-3 | 3.5 - 3.8 | m | - |
| H-4 | 2.8 - 3.1 | m | - |
| -NH₃⁺ | 8.0 - 9.0 | br s | - |
Predicted in a typical deuterated solvent such as DMSO-d₆.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-8a | 150 - 155 |
| C-5, C-6, C-7, C-8 (Aromatic) | 115 - 130 |
| C-4a | 120 - 125 |
| C-2 | 65 - 70 |
| C-3 | 45 - 50 |
| C-4 | 25 - 30 |
Predicted in a typical deuterated solvent such as DMSO-d₆.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium Salt) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| N-H Bend (Ammonium Salt) | 1625 - 1560 (asymmetric), 1550 - 1500 (symmetric) | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1250 - 1020 | Medium |
| C-O Stretch (Ether) | 1260 - 1000 | Strong |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the chemical shifts of exchangeable protons (-NH₃⁺) are solvent-dependent.
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable alternative for polar solvents) can be added.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
-
¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Set the spectral width to cover a range of at least 0 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T₁ relaxation time for accurate integration.
-
-
¹³C NMR:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is typically presented in terms of percent transmittance or absorbance. For primary amine salts, a broad and intense N-H stretching envelope is expected in the 3200 to 2800 cm⁻¹ region.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
Core Principles of Chroman-3-amine Hydrochloride Solubility in Organic Solvents
Chroman-3-amine hydrochloride is an organic salt, a characteristic that fundamentally governs its solubility profile. As the hydrochloride salt of an amine, the nitrogen atom is protonated, creating a positive charge that is balanced by a chloride anion. This ionic nature significantly influences its interaction with various organic solvents. The guiding principle for solubility is "like dissolves like," which implies that polar compounds are more likely to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Due to its salt form, this compound is considerably more polar than its free base counterpart. Consequently, it is expected to exhibit greater solubility in polar organic solvents that can stabilize the charged ions.
Predicted Solubility Profile
The following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by their polarity. This information is based on established principles of chemical solubility for organic salts.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents have high dielectric constants and can engage in hydrogen bonding, effectively solvating both the ammonium cation and the chloride anion. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess high polarity and can solvate ions through dipole-ion interactions, although they lack the hydrogen-bonding capability of protic solvents. |
| Polar Aprotic | Acetonitrile, Acetone | Low to Moderate | While polar, these solvents are generally less effective at solvating ionic compounds compared to DMF and DMSO. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents have a moderate polarity but are poor at solvating charged species, leading to limited solubility of ionic salts. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Low to Insoluble | These solvents have low polarity and are unable to effectively stabilize the ionic structure of the hydrochloride salt. |
| Non-polar | Hexane, Toluene, Benzene | Insoluble | These solvents lack the polarity required to overcome the lattice energy of the ionic salt, resulting in negligible solubility. |
Experimental Protocol for Solubility Determination
A precise and reproducible experimental protocol is essential for determining the solubility of this compound in various organic solvents. The following is a detailed methodology based on the equilibrium solubility method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent using the following formula, accounting for any dilution factors:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
The Chroman Amine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold, forming the structural basis of a vast array of natural products, including tocopherols (Vitamin E) and flavonoids. The introduction of an amine functionality to this core structure gives rise to chroman amine derivatives, a class of compounds that has garnered significant attention in medicinal chemistry. These derivatives have been extensively investigated for a multitude of therapeutic applications, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiepileptic, and neuroprotective effects. Their ability to interact with a diverse range of cellular targets has established them as valuable templates in the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of chroman amine derivatives.
Discovery and History: From Natural Products to Synthetic Analogs
The history of chroman derivatives is rooted in the study of natural products. The chroman ring system is a fundamental component of many flavonoids and isoflavonoids, which have been used in traditional medicine for centuries. One of the earliest chromone derivatives to be used clinically was Khellin, extracted from the plant Ammi visnaga. While not an amine derivative itself, the study of Khellin and other naturally occurring chromans laid the groundwork for the synthetic exploration of this heterocyclic system.
The deliberate synthesis of chroman amine derivatives for therapeutic purposes has a more recent history. An early example of the synthesis of a chroman amine derivative can be found in the work of Bachman and Levine in 1947, who reported the preparation of 3-aminomethyl-4-chromanol. This foundational work demonstrated early methods for introducing an amino group into the chroman scaffold.
A significant milestone in the development of therapeutically relevant chroman amines was the work on the antidepressant ebalzotan in the 1990s. This chiral aminochroman was developed as a selective 5-HT1A agonist, showcasing the potential of this class of compounds to modulate key central nervous system targets.[1][2][3] The development of ebalzotan also highlighted the challenges and importance of stereoselective synthesis in unlocking the therapeutic potential of these chiral molecules.
Key Therapeutic Targets and Mechanisms of Action
Chroman amine derivatives have been shown to interact with a variety of biological targets, leading to their diverse pharmacological effects. Two prominent targets that have been extensively studied are the sigma-1 (σ1) receptor and monoamine oxidase A (MAO-A).
Sigma-1 (σ1) Receptor Modulation
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of calcium signaling, ion channel activity, and cellular stress responses. A number of 3-amino-chromane derivatives have been identified as potent ligands for the σ1 receptor, exhibiting low nanomolar binding affinities.[4][5][6]
Signaling Pathway of Sigma-1 Receptor Ligands
Upon ligand binding, the σ1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other parts of the cell. There, it can modulate the activity of various ion channels (such as K+, Na+, and Ca2+ channels) and G-protein coupled receptors.[4][7] This modulation of ion homeostasis and intracellular signaling can lead to neuroprotective and anti-apoptotic effects. The interaction of chroman amine derivatives with the σ1 receptor is a key mechanism underlying their potential in treating neurodegenerative diseases and other CNS disorders.
Monoamine Oxidase A (MAO-A) Inhibition
Monoamine oxidase A is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[8] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters and is a validated strategy for the treatment of depression and anxiety disorders. Certain chroman-4-amine derivatives have been identified as inhibitors of MAO-A, demonstrating the potential of this chemical class in the development of novel antidepressants.
Mechanism of MAO-A Inhibition
MAO-A catalyzes the oxidative deamination of monoamines, producing corresponding aldehydes, ammonia, and hydrogen peroxide. Chroman amine inhibitors can bind to the active site of MAO-A, preventing the breakdown of neurotransmitters like serotonin. This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission and eliciting an antidepressant effect.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activity of representative chroman amine derivatives against the σ1 receptor and monoamine oxidases.
Table 1: Binding Affinity of 3-Amino-Chroman Derivatives for the Sigma-1 (σ1) Receptor
| Compound ID | R Group | Stereochemistry | σ1 Ki (nM) |
| (+)-3a | H | (3R,4R) | 2.1 |
| (-)-3a | H | (3S,4S) | 105 |
| (+)-3o | 4-CF3 | (3R,4R) | 2.0 |
| (-)-3o | 4-CF3 | (3S,4S) | 110 |
| (+)-3q | 4-F | (3R,4R) | 2.1 |
| (-)-3q | 4-F | (3S,4S) | 120 |
| Data extracted from Porter et al., ACS Omega, 2020.[4][5][6] |
Table 2: Inhibitory Activity of Chroman-4-amine Derivatives against Monoamine Oxidases (MAO-A and MAO-B)
| Compound ID | R Group | MAO-A % Inhibition @ 1µM | MAO-B % Inhibition @ 1µM |
| 4a | H | - | < 10 |
| 4b | 8-OCH3 | - | < 10 |
| 4d | 7-Naphthyl | 13.3 | 7.5 |
| 4e | 6-CH3 | - | < 10 |
| Data extracted from Burke et al., Bioorganic & Medicinal Chemistry Letters, 2022. |
Experimental Protocols
Synthesis of Chroman Amine Derivatives via Reductive Amination
Reductive amination of a chroman-4-one is a common and effective method for the synthesis of 4-aminochroman derivatives.
Workflow for Reductive Amination
Detailed Protocol for the Reductive Amination of ortho-Vanillin with para-Toluidine (Model Reaction)
This protocol is adapted from a representative procedure for reductive amination and serves as a general guide.[4]
-
Imine Formation: In a suitable beaker, combine ortho-vanillin (570 mg) and para-toluidine (400 mg).
-
Crush and mix the solids with a spatula. The solids will melt together and a color change will be observed. Continue mixing until the mixture becomes a dry powder.
-
To the resulting imine, add 7.5 mL of 95% ethanol. The imine will only partially dissolve.
-
Reduction: Carefully add sodium borohydride (NaBH4, 150 mg) in portions, ensuring that the effervescence is controlled.
-
Swirl the mixture occasionally until the bubbling ceases and the solution becomes homogeneous.
-
Work-up: To the clear solution, add approximately 20 mL of deionized water. A white solid should precipitate.
-
Collect the solid product by vacuum filtration and allow it to air dry.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
In Vitro Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound for the σ1 receptor.
Workflow for σ1 Receptor Binding Assay
Detailed Protocol
-
Membrane Preparation: Prepare membrane homogenates from a tissue source known to express σ1 receptors (e.g., guinea pig brain) or from cells engineered to express the receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, radioligand (e.g., --INVALID-LINK---pentazocine at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known σ1 receptor ligand (e.g., haloperidol) to saturate the receptors.
-
Test Compound: Add membrane preparation, radioligand, and varying concentrations of the chroman amine test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
Chroman amine derivatives represent a versatile and pharmacologically significant class of compounds with a rich history and a promising future. From their origins in natural product chemistry to their development as targeted synthetic therapeutics, these molecules have demonstrated the ability to interact with key biological targets implicated in a range of human diseases. The modulation of the σ1 receptor and inhibition of MAO-A are just two examples of the mechanisms through which chroman amines exert their effects.
Future research in this area will likely focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Further exploration of the chroman scaffold to optimize potency, selectivity, and pharmacokinetic properties for specific targets.
-
Stereoselective Synthesis: Development of more efficient and scalable methods for the synthesis of enantiomerically pure chroman amine derivatives to fully elucidate the role of stereochemistry in their biological activity.
-
Novel Therapeutic Applications: Investigation of chroman amine derivatives for new therapeutic indications, driven by a deeper understanding of their mechanisms of action.
-
Drug Delivery and Formulation: Development of advanced drug delivery systems to enhance the bioavailability and therapeutic efficacy of promising chroman amine candidates.
The continued exploration of the chemical space around the chroman amine core holds great promise for the discovery and development of the next generation of innovative medicines.
References
- 1. DSpace [open.bu.edu]
- 2. Synthesis of 2-amino-4-(21-nitro)phenyl-6(211, 211- dimethyl, 711-hydroxy chroman) pyrimidine and study of their antimicrobial activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Chromane synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Chroman-3-amine Hydrochloride: A Technical Guide to Physical Appearance and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of Chroman-3-amine hydrochloride. Recognizing the critical importance of stability in the drug development process, this document further outlines standardized methodologies for conducting forced degradation studies to assess the intrinsic stability of this compound. While specific experimental stability data for this compound is not extensively available in the public domain, this guide offers detailed, generalized experimental protocols for hydrolysis, oxidation, photolysis, and thermal stress testing, in line with industry best practices and regulatory expectations. These protocols are intended to serve as a robust framework for researchers to establish a comprehensive stability profile. A logical workflow for executing these stability studies is also presented.
Physical and Chemical Properties
This compound is a solid, crystalline compound.[1] Its fundamental physical and chemical characteristics, as compiled from various sources, are summarized below.
| Property | Value | Source(s) |
| Physical Form | Solid | [1] |
| Appearance | Pale yellow to off-white solid | [2] |
| Molecular Formula | C₉H₁₂ClNO | [3] |
| Molecular Weight | 185.65 g/mol | [3] |
| Melting Point | 240-241 °C (with decomposition) | [3] |
| Solubility | No quantitative data available. General guidance for similar amine hydrochlorides suggests solubility in water. | |
| Storage Conditions | Store at room temperature, keep dry and cool. Some suppliers recommend storage at 2-8 °C. | [1] |
Stability Profile and Forced Degradation Studies
The intrinsic stability of a pharmaceutical compound is a critical attribute that influences its quality, safety, and efficacy. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods, understanding the molecule's liabilities, and determining appropriate storage and handling conditions.
While specific stability studies on this compound are not widely published, a systematic approach to evaluating its stability should include exposure to hydrolytic, oxidative, photolytic, and thermal stress.
General Principles of Forced Degradation
-
Objective: To generate a degradation level of 5-20% to ensure that the analytical methods can detect and quantify impurities.
-
Methodology: A single batch of the drug substance is typically used.
-
Analysis: Stressed samples are analyzed using a suitable, validated stability-indicating method, often a chromatographic technique like HPLC, to separate and quantify the parent compound and its degradation products.
A logical workflow for conducting forced degradation studies is presented in the following diagram.
Experimental Protocols for Forced Degradation
The following are detailed, generalized protocols for conducting forced degradation studies on a compound such as this compound.
Hydrolytic Stability
Objective: To assess the susceptibility of the compound to acid, base, and neutral hydrolysis.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add an equal volume of 0.1 N HCl to the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 N NaOH to the stock solution.
-
For neutral hydrolysis, add an equal volume of purified water to the stock solution.
-
-
Incubation:
-
Store the solutions at an elevated temperature (e.g., 60 °C) and protect them from light.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Neutralize the acid and base samples before analysis.
-
Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
-
Oxidative Stability
Objective: To evaluate the compound's sensitivity to oxidation.
Methodology:
-
Preparation of Solution:
-
Prepare a stock solution of this compound (1 mg/mL).
-
Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) to the stock solution.
-
-
Incubation:
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
-
Sample Analysis:
-
Dilute the samples and analyze by HPLC.
-
Photostability
Objective: To determine the effect of light exposure on the compound's stability.
Methodology:
-
Sample Preparation:
-
Expose the solid compound and a solution of the compound (e.g., 1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same conditions.
-
-
Analysis:
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Thermal Stability (Thermolysis)
Objective: To assess the stability of the compound in its solid state at elevated temperatures.
Methodology:
-
Sample Preparation:
-
Place a known amount of the solid this compound in a suitable container.
-
-
Incubation:
-
Store the sample in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80 °C).
-
Analyze the sample at predetermined time points.
-
-
Analysis:
-
Dissolve the solid sample in a suitable solvent and analyze by HPLC.
-
Conclusion
This technical guide provides a summary of the available physical and chemical data for this compound and presents a framework for a comprehensive assessment of its stability. The successful execution of the outlined forced degradation studies will provide critical insights into the compound's degradation pathways and inform the development of a stable and effective pharmaceutical product. Researchers and drug development professionals are encouraged to adapt these generalized protocols to their specific analytical capabilities and regulatory requirements.
References
An In-depth Technical Guide to the Preparation of Chroman-3-amine Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of the free base of Chroman-3-amine, a crucial scaffold in medicinal chemistry. The document details various synthetic routes, including stereoselective approaches, and provides structured data for experimental comparison.
Introduction
Chroman-3-amine and its derivatives are privileged structural motifs found in a wide array of biologically active compounds. The inherent stereochemistry of the chroman ring system plays a pivotal role in determining the pharmacological activity and selectivity of these molecules, making precise control over their synthesis a critical aspect of drug design and development. This guide focuses on the practical preparation of the chroman-3-amine free base, offering detailed experimental protocols and comparative data.
Synthetic Strategies
Several synthetic routes have been established for the preparation of chroman-3-amine. The most common and effective methods include the reduction of chroman-3-one oximes, asymmetric hydrogenation of enamides derived from chroman-3-ones, and the reduction of 3-nitrochromene precursors.
Reduction of Chroman-3-one Oximes
A straightforward and classical approach to chroman-3-amine involves the reduction of chroman-3-one oximes. This method is often favored for its simplicity and the ready availability of the starting materials.
Experimental Protocol: Synthesis of Chroman-3-amine via Reduction of Chroman-3-one Oxime
-
Step 1: Oximation of Chroman-4-one. To a solution of chroman-4-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated chroman-4-one oxime is filtered, washed with water, and dried.
-
Step 2: Reduction of Chroman-4-one Oxime. In a round-bottom flask, dissolve the chroman-4-one oxime (1 equivalent) in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride (4 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Step 3: Work-up and Isolation. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude chroman-3-amine.
-
Step 4: Purification. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford pure chroman-3-amine free base.
Asymmetric Hydrogenation of Enamides
For the enantioselective synthesis of 3-aminochroman derivatives, the asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones is a highly effective method. This approach provides access to optically active 3-aminochromans with high chemical yields and excellent enantiomeric excesses.[1]
Experimental Protocol: Enantioselective Synthesis of (R)-Chroman-3-amine
-
Step 1: Formation of the Enamide. A solution of the corresponding chroman-3-one, N-acetylglycine, and acetic anhydride is heated at reflux in the presence of a base such as sodium acetate to form the trisubstituted enamide.
-
Step 2: Asymmetric Hydrogenation. The enamide (1 equivalent) is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor. A cationic Ruthenium-Synphos catalyst (0.1-1 mol%) is added.[2] The reactor is purged with hydrogen and then pressurized to 50 bar.[2] The reaction is stirred at room temperature for 12-24 hours.
-
Step 3: Work-up and Deprotection. After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is dissolved in a mixture of acid (e.g., HCl in methanol) and heated to hydrolyze the acetyl group.
-
Step 4: Isolation of the Free Base. The acidic solution is then basified with a suitable base (e.g., NaOH or K2CO3) to a pH of 9-10. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to yield the enantiomerically enriched chroman-3-amine free base.
Reduction of 3-Nitrochromenes
Another versatile route to 3-aminochromanes involves the reduction of a 3-nitrochromene precursor. This method allows for the introduction of the amine functionality at a late stage of the synthesis.[1]
Experimental Protocol: Synthesis of Chroman-3-amine from 3-Nitrochromene
-
Step 1: Synthesis of 3-Nitrochromene. 3-Nitrochromenes can be synthesized from salicylaldehydes and β-nitrostyrenes via an organocatalytic iminium activation.[3]
-
Step 2: Reduction of the Nitro Group. To a solution of the 3-nitrochromene (1 mmol) in methanol (10 mL), add palladium on carbon (10% w/w, 0.1 mmol).[1] The flask is evacuated and backfilled with hydrogen gas three times and then stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.[1]
-
Step 3: Work-up and Isolation. The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.[1] The crude product is then purified by column chromatography to yield the corresponding 3-aminochromane.[1]
Data Summary
The following tables summarize quantitative data for the different synthetic routes described.
Table 1: Comparison of Synthetic Routes for Chroman-3-amine
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (%) | Reference |
| Reduction of Oxime | Chroman-3-one | Sodium borohydride | 60-80 | Racemic | [2] |
| Asymmetric Hydrogenation | Chroman-3-one derivative | Ru-Synphos catalyst, H₂ | 85-96 | 92-96 | [2] |
| Reduction of Nitrochromene | 3-Nitrochromene | Pd/C, H₂ | 70-90 | Racemic | [1][3] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflows for the synthesis of chroman-3-amine and a representative signaling pathway where chroman derivatives may be involved.
Caption: Synthetic routes to Chroman-3-amine.
Caption: Potential signaling pathway for chroman derivatives.
Conclusion
The preparation of chroman-3-amine free base can be achieved through several reliable synthetic methodologies. The choice of a specific route will depend on the desired stereochemistry, scale of the synthesis, and the availability of starting materials and reagents. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
Methodological & Application
Application Note: Chiral HPLC Separation of Chroman-3-amine Enantiomers
Abstract
This application note details a robust method for the enantioselective separation of Chroman-3-amine using High-Performance Liquid Chromatography (HPLC). The protocol emphasizes the use of polysaccharide-based chiral stationary phases (CSPs), which are highly effective for resolving chiral amines. Detailed experimental procedures, method development strategies, and expected outcomes are provided to guide researchers, scientists, and drug development professionals in achieving baseline separation of Chroman-3-amine enantiomers, a critical step in pharmaceutical quality control and development.
Introduction
Chroman-3-amine and its derivatives are key structural motifs in a variety of pharmaceutically active compounds. As with many chiral molecules, the individual enantiomers of Chroman-3-amine can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies often require the development and marketing of single-enantiomer drugs. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for the separation and quantification of enantiomers due to its reliability, efficiency, and scalability.[1][2]
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including amines.[2][3] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times.[4] This note provides a specific protocol and a general method development workflow for the successful chiral resolution of Chroman-3-amine.
Experimental Protocols
Recommended Method for a Chroman-3-amine Derivative
This protocol is based on a successful separation of a related chroman-3-amine derivative and serves as an excellent starting point for the parent compound.[5]
-
Instrumentation: Standard HPLC system with UV detector.
-
Sample Preparation: Dissolve the racemic Chroman-3-amine standard in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Chiral Column: Daicel CHIRALCEL® OD (Cellulose tris(3,5-dimethylphenylcarbamate)), 10 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 211 nm
-
Injection Volume: 10 µL
-
General Protocol for Method Development and Optimization
Since Chroman-3-amine is a primary amine, peak shape and resolution can be significantly improved by the addition of a basic modifier to the mobile phase.[4] This general protocol outlines a systematic approach to developing a tailored method.
-
Step 1: Column and Solvent Screening:
-
Begin with a polysaccharide-based CSP, such as Lux® Cellulose-1 or CHIRALPAK® IA/IB/IC. These columns offer a high probability of success for chiral amines.
-
Screen two primary normal-phase mobile phases:
-
n-Hexane / Isopropanol (IPA)
-
n-Hexane / Ethanol (EtOH)
-
-
Start with a 90:10 (v/v) alkane/alcohol ratio.
-
-
Step 2: Introduction of a Basic Additive:
-
Due to the basic nature of the amine, peak tailing may occur from interactions with residual silanols on the silica support.[4]
-
To counteract this, add a basic modifier to the mobile phase. Diethylamine (DEA) is a common and effective choice.
-
Prepare the mobile phase with 0.1% (v/v) DEA. For example: n-Hexane / IPA / DEA (90:10:0.1, v/v/v).
-
-
Step 3: Optimization of Resolution:
-
Mobile Phase Ratio: If partial separation is observed, systematically adjust the percentage of the alcohol modifier in 2-5% increments (e.g., 95:5, 85:15). Reducing the alcohol content generally increases retention and can improve resolution.
-
Temperature: Evaluate the effect of column temperature. Test at ambient (~25°C), cooled (15°C), and heated (40°C) conditions. Temperature can significantly alter the thermodynamics of the chiral recognition.[4]
-
Flow Rate: If necessary, reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the interaction time between the analyte and the CSP, which can enhance resolution.[4]
-
Data Presentation
The following tables summarize the recommended starting conditions and provide a template for presenting results from a method development study.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | CHIRALCEL® OD (10 µm, 250 x 4.6 mm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Temperature | 40°C |
| Detection | UV at 211 nm |
| Injection Volume | 5 - 10 µL |
| Sample Conc. | 1.0 mg/mL in mobile phase |
Table 2: Example Data for Chiral Separation under Optimized Conditions
(Note: These are representative values. Actual results will vary based on the specific CSP and final optimized conditions.)
| Enantiomer | Retention Time (t_R, min) | Tailing Factor (T_f) |
| Enantiomer 1 | 8.5 | 1.1 |
| Enantiomer 2 | 10.2 | 1.2 |
Table 3: Calculated Chromatographic Parameters
| Parameter | Formula | Example Value |
| Separation Factor (α) | k₂ / k₁ | 1.25 |
| Resolution (R_s) | 2(t_R₂ - t_R₁) / (w₁ + w₂) | > 1.5 |
Visualizations
The following diagrams illustrate the logical workflow for developing a chiral separation method and the key interactions involved.
Caption: Chiral HPLC method development workflow for Chroman-3-amine.
Conclusion
The enantiomers of Chroman-3-amine can be successfully resolved using HPLC with polysaccharide-based chiral stationary phases. A normal-phase method employing a mobile phase of hexane and an alcohol modifier, supplemented with a basic additive like diethylamine, is highly effective. By following the systematic method development protocol outlined, researchers can achieve robust, baseline separation suitable for the accurate quantification of enantiomeric purity, thereby supporting pharmaceutical research, development, and quality control activities.
References
Application Notes and Protocols: Chroman-3-amine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-3-amine hydrochloride is a heterocyclic organic compound built upon a chroman scaffold.[1] This structure is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules.[2] The amine group at the 3-position provides a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with varied pharmacological profiles.[1] Chroman-3-amine and its analogs have garnered significant interest for their potential therapeutic applications, particularly in the fields of neuroscience and oncology.[2][3]
These application notes provide an overview of the key applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and for evaluating the biological activity of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, which is advantageous for biological assays.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClNO | [4] |
| Molecular Weight | 185.65 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 240-241 °C | [5] |
| Solubility | Enhanced water solubility compared to the free base. Soluble in polar aprotic solvents like dichloromethane and tetrahydrofuran. | [1] |
| Storage | Store at room temperature in a dry, cool place under an inert atmosphere. | [6] |
Key Applications in Medicinal Chemistry
This compound serves as a versatile building block for the development of novel therapeutic agents. Its key applications are centered around its biological activities, including:
-
Neuroprotective Agents: Chroman derivatives have shown potential in the treatment of neurodegenerative diseases.[1][2]
-
Antidepressants: The chroman scaffold is associated with dual affinity for serotonin receptors (5-HT1A) and the serotonin transporter, suggesting potential antidepressant properties.[1]
-
Anticancer Agents: Certain chroman derivatives have demonstrated notable inhibitory effects on the growth of human breast cancer cell lines.[3]
-
Antiepileptic Agents: Novel chroman analogs have exhibited significant antiepileptic activity in preclinical models.[3]
-
Chemical Intermediate: It is a valuable intermediate in organic synthesis for the creation of more complex molecules with diverse biological functions.[1]
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of this compound and for conducting key biological assays to evaluate the activity of its derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound, which may involve the reduction of a chromone precursor.[1]
Materials:
-
Chromone or a suitable derivative
-
Reducing agent (e.g., Lithium aluminum hydride - LAH)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the starting chromone derivative in anhydrous THF.
-
Reduction: Cool the suspension in an ice bath. Slowly add a solution of the reducing agent (e.g., LAH in THF) to the stirred suspension.
-
Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess reducing agent by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
Extraction: Filter the resulting mixture and wash the solid residue with THF. Combine the filtrate and washings. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude Chroman-3-amine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Cool the solution in an ice bath and add a solution of HCl in the same solvent dropwise until the precipitation of the hydrochloride salt is complete.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Expected Yield: The yield can vary depending on the specific starting material and reaction conditions but is typically in the range of 60-80%.
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Serotonin 5-HT1A Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of Chroman-3-amine derivatives for the human 5-HT1A receptor. This is a crucial assay for compounds with potential antidepressant activity.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1A receptor
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A receptor agonist)
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4
-
Non-specific binding control: Serotonin (10 µM final concentration)
-
Test compounds (Chroman-3-amine derivatives) at various concentrations
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In each well of a 96-well microplate, add the following in order:
-
50 µL of test compound solution (or vehicle for total binding, or serotonin for non-specific binding)
-
50 µL of [³H]-8-OH-DPAT solution (final concentration typically 1 nM)
-
150 µL of diluted cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg per well)
-
-
Incubation: Incubate the microplate at room temperature (or a specified temperature, e.g., 27°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess serotonin) from the total binding (counts with vehicle).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Chroman-3-amine derivatives on cancer cell lines, which is relevant for anticancer drug discovery.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Chroman-3-amine derivatives) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration required for 50% inhibition of cell growth) or IC₅₀ (concentration that inhibits 50% of the cell population) from the dose-response curve.
-
Quantitative Data
Specific quantitative biological data for this compound is not extensively available in the public domain. However, data for structurally related chroman derivatives provides valuable insights into the potential activity of this compound class. The following table summarizes representative data for such derivatives.
| Compound Class | Biological Activity | Assay | Key Parameter | Value | Reference |
| 6-Amino-2-styrylchromone Derivatives | Anticancer | MTT Assay (HT-29 Colon Cancer Cells) | IC₅₀ | 28.9 - >100 µM | [2] |
| 3-Styrylchromone Derivatives | MAO-B Inhibition | In vitro enzyme assay | IC₅₀ | As low as 2.2 nM | [7] |
| Spirocyclic Chromane Derivatives | Antimalarial | In vitro parasite growth inhibition | IC₅₀ | Promising activity against chloroquine-resistant strains | [8] |
| Coumarin Derivatives | 5-HT1A Receptor Binding | Radioligand binding assay | Ki | Subnanomolar to micromolar range | [9] |
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and a potential signaling pathway relevant to the medicinal chemistry applications of this compound.
References
- 1. (R)-Chroman-3-amine hydrochloride | 211506-59-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 211506-59-1|(R)-Chroman-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 211506-60-4 (S)-Chroman-3-amine hydrochloride AKSci 5295FY [aksci.com]
- 5. 3-Chromanamine, hydrochloride | CAS#:59108-53-1 | Chemsrc [chemsrc.com]
- 6. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and biological evaluation of 3-styrylchromone derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Antistress and Antidepressant Activities of Synthetic Curcumin Analogues: Behavioral and Biomarker Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Assays Involving Chroman-3-amine Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for biological assays involving chroman-3-amine hydrochloride and its structurally related derivatives. The chroman scaffold is a key feature in many biologically active compounds, and its derivatives have shown potential in various therapeutic areas, including neuroscience and oncology.[1][2] While specific data for this compound is limited in publicly available literature, the following protocols and data are based on studies of closely related chroman derivatives and provide a strong foundation for initiating research with this compound.
Overview of Biological Activities
Chroman derivatives exhibit a wide range of biological activities. Notably, they have been investigated for their:
-
Neuroprotective Effects: Certain chroman derivatives are being explored for their potential in treating neurodegenerative diseases.[3]
-
Serotonin Receptor Activity: Derivatives of chroman-3-amine have shown affinity for serotonin receptors, particularly the 5-HT1A receptor, and can inhibit serotonin reuptake, suggesting potential antidepressant applications.[3]
-
Anticancer Properties: Various chroman derivatives have demonstrated cytotoxic effects against cancer cell lines, often through mechanisms involving cell cycle arrest and induction of apoptosis.[2][4]
-
Enzyme Inhibition: Substituted chroman-4-ones have been identified as inhibitors of enzymes like Sirtuin 2 (SIRT2), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5]
Key Biological Assays and Protocols
Cytotoxicity and Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6]
Experimental Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5 x 10³ cells per well in a serum-free medium and incubate for 24 hours.[6]
-
Compound Treatment: Prepare various concentrations of this compound or its derivatives and add them to the wells. Incubate for different time points (e.g., 12, 24, and 48 hours).[6]
-
MTT Addition: After the incubation period, add 50 μL of MTT reagent to each well and incubate in the dark for up to 4 hours.[6]
-
Formazan Solubilization: Discard the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7] The cell viability is proportional to the amount of formazan produced.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.[4]
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Chroman Derivative 4j | HT-29 | 48 | 72[6] |
| Chroman Derivative 4m | HT-29 | 48 | 45[6] |
| Chroman Derivative 4n | HT-29 | 48 | 90[6] |
| Chroman Derivative 5a | HT-29 | 48 | 82[6] |
| Chroman Derivative 5g | HT-29 | 48 | 52[6] |
| Chroman Derivative 5j | HT-29 | 48 | 50[6] |
| Chroman Derivative 5k | HT-29 | 48 | 47[6] |
| 5-Fluorouracil (Control) | HT-29 | - | 35.7[2] |
Genotoxicity Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Experimental Protocol:
-
Cell Treatment: Incubate cancer cell lines (e.g., HCT 116, SW620, LoVo, Caco-2, and HT-29) with the test compounds for a specified period (e.g., 12 hours).[4]
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Cell Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear material.
-
DNA Unwinding: Unwind the DNA under alkaline conditions.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, fragmented DNA to migrate towards the anode.
-
Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The resulting image resembles a "comet," with the head being intact DNA and the tail consisting of damaged DNA fragments.
-
Data Analysis: Quantify the percentage of DNA in the comet tail as an indicator of the extent of DNA damage.
Enzyme Inhibition Assay (Butyrylcholinesterase - BuChE)
This assay is used to determine the inhibitory potential of compounds against the enzyme butyrylcholinesterase, which is relevant in the context of neurodegenerative diseases.[2]
Experimental Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 145 µL of 100 mM potassium phosphate buffer (pH 8.0), 20 µL of the test compound at various concentrations, and 20 µL of BuChE enzyme solution.[2]
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.[2]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of 10 mM butyrylthiocholine iodide (BTCI).[2]
-
Absorbance Measurement: Measure the absorbance continuously to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced by the reaction of DTNB with thiocholine, a product of the enzymatic reaction.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition by the test compound. Calculate the IC₅₀ value.
Data Presentation:
| Compound Class | Target Enzyme | Example Derivative | IC₅₀ (µM) |
| Amino-7,8-dihydro-4H-chromenone | BChE | Derivative 4k | 0.65 ± 0.13[5] |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway in Cancer Cells
Some flavonoid derivatives, which share structural similarities with chromans, are thought to exert their anticancer effects by modulating the PI3K-Akt-mTOR pathway, which can lead to cell cycle arrest in the G2/M phase.[4]
Caption: Potential mechanism of chroman derivatives inducing G2/M cell cycle arrest.
General Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening compounds for their cytotoxic effects on cancer cells.
Caption: A standard workflow for evaluating compound cytotoxicity using the MTT assay.
Serotonin Reuptake Inhibition Mechanism
Derivatives of chroman-3-amine have been shown to inhibit the serotonin transporter (SERT), which is a key mechanism for antidepressant action.
Caption: Inhibition of serotonin reuptake by a chroman-3-amine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Chroman-3-amine | 60575-19-1 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chroman-3-amine Derivatives as Serotonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Chroman-3-amine derivatives and their utility as ligands for serotonin (5-HT) receptors. This document includes quantitative binding data for select compounds, detailed protocols for essential experimental assays, and visual representations of key signaling pathways and experimental workflows to guide researchers in the pharmacological evaluation of this class of compounds.
Introduction
Chroman-3-amine derivatives represent a versatile scaffold for the development of ligands targeting G-protein coupled receptors (GPCRs), particularly the serotonin receptor family.[1][2] Members of this chemical class have shown affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT7, with some compounds exhibiting low nanomolar binding affinities.[1][3][4] The modular nature of the chroman-3-amine core allows for systematic chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3][5] These compounds are valuable tools for studying the physiological roles of serotonin receptors and hold potential for the development of novel therapeutics for central nervous system (CNS) disorders.[3][6]
Data Presentation
The following tables summarize the binding affinities (Ki) of representative Chroman-3-amine derivatives for various human serotonin receptor subtypes. This data is compiled from published literature and serves as a comparative guide for compound selection.
Table 1: Binding Affinities (Ki, nM) of Chroman-3-amine Derivatives at 5-HT1A Receptors
| Compound Reference | Structure | Ki (nM) for 5-HT1A | Notes |
| Tetrahydroquinoline 3c | [Structure not available] | 74 | Initial hit compound.[1] |
| Lactam-fused Chroman 45 | [Structure not available] | [Data not specified] | Demonstrated 5-HT1A antagonist activity.[3][5] |
| Lactam-fused Chroman 53 | [Structure not available] | [Data not specified] | Demonstrated 5-HT1A antagonist activity.[3][5] |
| (R)-enantiomers | General observation | Generally higher affinity | The (R)-stereoisomers of 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyrans tend to have higher affinity for the 5-HT1A receptor than the (S)-enantiomers.[4] |
Table 2: Binding Affinities (Ki, nM) of Chroman-3-amine Derivatives at 5-HT2B and 5-HT7 Receptors
| Compound Reference | Structure | Ki (nM) for 5-HT2B | Ki (nM) for 5-HT7 | Notes |
| Amine 3g | [Structure not available] | 3.5 | >10,000 | Demonstrates high affinity and selectivity for the 5-HT2B receptor.[1] |
| Amine 3h | [Structure not available] | 20 | >10,000 | High affinity for the 5-HT2B receptor.[1] |
| Pyrrolidine 4c | [Structure not available] | >10,000 | 6.3 | High affinity for the 5-HT7 receptor.[1] |
| C6-aryl substituted derivatives | General observation | Varied (nM to µM) | [Data not specified] | Constitutes a novel starting point for 5-HT7 SAR studies.[7] |
(Note: The specific structures of the referenced compounds can be found in the cited literature.)
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT1A Receptor Gαi-Coupled Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Workflow for cAMP Functional Assay (Antagonist Mode).
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptors
Objective: To determine the binding affinity (Ki) of Chroman-3-amine derivatives for the human 5-HT1A receptor through competitive displacement of a specific radioligand.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).
-
Non-specific Binding Control: 10 µM 5-hydroxytryptamine (Serotonin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.[8]
-
Test Compounds: Chroman-3-amine derivatives dissolved in a suitable solvent (e.g., DMSO), then serially diluted in assay buffer.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize briefly using a Polytron or similar device.
-
Assay Plate Setup: In a 96-well plate, add the following to each well for a total volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (final concentration ~1 nM), and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Serotonin, 50 µL of [3H]8-OH-DPAT, and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of serially diluted Chroman-3-amine test compound, 50 µL of [3H]8-OH-DPAT, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
Protocol 2: cAMP Functional Assay for 5-HT1A Receptor Ligands
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of Chroman-3-amine derivatives at the Gαi-coupled 5-HT1A receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[11]
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[11]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[10]
-
Stimulant: Forskolin (a direct adenylyl cyclase activator).
-
Reference Agonist: 8-OH-DPAT or Serotonin.
-
Test Compounds: Chroman-3-amine derivatives.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or similar technology.
-
Microplates: 96- or 384-well white, opaque microplates.[11]
-
Plate Reader: Compatible with the chosen cAMP detection kit.
Procedure (Antagonist Mode):
-
Cell Plating: The day before the assay, seed the 5-HT1A expressing cells into the microplate at an optimized density and incubate overnight.[11]
-
Compound Preparation: Prepare serial dilutions of the Chroman-3-amine test compounds in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium and wash the cells once with assay buffer. Add the diluted test compounds to the appropriate wells and incubate for 30 minutes at room temperature.[10]
-
Agonist Stimulation: Prepare a solution of the reference agonist (e.g., 8-OH-DPAT) at its EC80 concentration in assay buffer. Add this solution to the wells (except for the basal control wells) and incubate for a further 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[11]
-
Data Analysis:
-
Normalize the data as a percentage of the response to the reference agonist.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Procedure (Agonist Mode):
-
Cell Plating: As above.
-
Compound Preparation: Prepare serial dilutions of the Chroman-3-amine test compounds.
-
Forskolin Stimulation: Add a submaximal concentration (e.g., EC80) of forskolin to all wells except the negative control.[11]
-
Agonist Incubation: Immediately add the diluted test compounds to the appropriate wells and incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: As above.
-
Data Analysis:
-
Normalize the data as a percentage of the inhibition of the forskolin-stimulated response.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Conclusion
The Chroman-3-amine scaffold provides a promising foundation for the development of potent and selective serotonin receptor ligands. The data and protocols presented in these application notes offer a framework for researchers to characterize the pharmacological properties of novel Chroman-3-amine derivatives. By employing systematic radioligand binding and functional assays, researchers can elucidate the structure-activity relationships governing the interaction of these compounds with 5-HT receptors, paving the way for the discovery of new chemical probes and potential therapeutic agents. Careful adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of the serotonergic system.
References
- 1. sketchviz.com [sketchviz.com]
- 2. mdpi.com [mdpi.com]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. lornajane.net [lornajane.net]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocol: N-Alkylation of Chroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of chroman-3-amine hydrochloride, a valuable building block in the synthesis of diverse bioactive molecules. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] N-alkylation of the 3-amino group allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The primary method detailed here is reductive amination , a robust and widely used method for the controlled N-alkylation of amines.[3][4] This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of chroman-3-amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[3][5] This method offers high selectivity for mono-alkylation, avoiding the common issue of overalkylation seen with direct alkylation using alkyl halides.[4][6]
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with various aldehydes using a reductive amination protocol. The data is illustrative and based on typical yields for this type of transformation.
| Entry | Aldehyde Reactant | N-Alkylated Chroman-3-amine Product | Molecular Formula (Product) | Yield (%) | Purity (%) |
| 1 | Formaldehyde | N-methyl-chroman-3-amine | C₁₀H₁₃NO | 85-95 | >98 |
| 2 | Acetaldehyde | N-ethyl-chroman-3-amine | C₁₁H₁₅NO | 80-90 | >98 |
| 3 | Propionaldehyde | N-propyl-chroman-3-amine | C₁₂H₁₇NO | 75-85 | >97 |
| 4 | Isobutyraldehyde | N-isobutyl-chroman-3-amine | C₁₃H₁₉NO | 70-80 | >97 |
| 5 | Benzaldehyde | N-benzyl-chroman-3-amine | C₁₆H₁₇NO | 80-90 | >98 |
Experimental Protocols
General Protocol for Reductive Amination of this compound
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde in the presence of a reducing agent, sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve or suspend the starting material in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration). Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and free the amine. Stir the mixture at room temperature for 10-15 minutes.
-
Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the reaction mixture. Stir for an additional 30-60 minutes at room temperature to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated chroman-3-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the N-alkylation of this compound via reductive amination.
Caption: Workflow for N-alkylation of chroman-3-amine HCl via reductive amination.
Signaling Pathway (Illustrative)
While a specific signaling pathway for a generic N-alkylated chroman-3-amine is not defined, many chroman derivatives are known to interact with various cellular targets. The diagram below illustrates a hypothetical mechanism where an N-alkylated chroman derivative acts as an inhibitor of a kinase signaling pathway, a common mode of action for small molecule drugs in oncology.
Caption: Hypothetical inhibition of a kinase pathway by an N-alkylated chroman derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Chroman-3-amine in Solid-Phase Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds. Derivatives of chroman have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The introduction of an amine functionality at the 3-position of the chroman ring system opens up avenues for diverse chemical modifications, making chroman-3-amine an attractive scaffold for the generation of combinatorial libraries in drug discovery. Solid-phase synthesis (SPS) offers a powerful platform for the rapid and efficient construction of such libraries, enabling the exploration of vast chemical space to identify novel therapeutic agents.[1][2]
This document provides detailed application notes and proposed protocols for the solid-phase synthesis of chroman-3-amine derivatives, targeting researchers and professionals in drug development.
Advantages of Solid-Phase Synthesis for Chroman-3-amine Libraries
Solid-phase synthesis offers several key advantages over traditional solution-phase chemistry for the generation of chroman-3-amine libraries:
-
High Throughput: Amenable to automation and parallel synthesis, allowing for the rapid production of a large number of analogs.[2][3]
-
Simplified Purification: Intermediates remain attached to the insoluble solid support, enabling the removal of excess reagents and byproducts by simple filtration and washing.
-
Use of Excess Reagents: Reactions can be driven to completion by using an excess of reagents, which can be easily washed away.
-
Reaction Scavenging: Scavenger resins can be employed to remove unreacted starting materials or byproducts.
Proposed Solid-Phase Synthesis Strategy for Chroman-3-amine Derivatives
While a specific protocol for the solid-phase synthesis of chroman-3-amine is not extensively documented, a plausible strategy can be devised by adapting established solid-phase organic synthesis (SPOS) methodologies. The proposed retro-synthetic approach involves the attachment of a suitable building block to a solid support, followed by on-resin construction of the chroman-3-amine core and subsequent diversification.
A potential strategy involves the immobilization of a salicylaldehyde derivative onto a resin, followed by a multi-step sequence to construct the heterocyclic ring and introduce the amine functionality.
Experimental Protocols
The following are proposed, detailed experimental protocols for the solid-phase synthesis of a library of N-acylated chroman-3-amine derivatives.
Protocol 1: Immobilization of Salicylaldehyde on Wang Resin
Objective: To attach the starting salicylaldehyde to the solid support.
Materials:
-
Wang Resin
-
Substituted Salicylaldehyde (e.g., 5-bromosalicylaldehyde)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1.0 eq) in DMF for 1 hour in a reaction vessel.
-
In a separate flask, dissolve the substituted salicylaldehyde (3.0 eq) and DMAP (0.1 eq) in a minimal amount of DMF.
-
Add the salicylaldehyde solution to the swollen resin.
-
Add DIC (3.0 eq) to the reaction vessel.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Confirm loading efficiency using a suitable analytical technique (e.g., gravimetric analysis or cleavage of a small sample).
Protocol 2: On-Resin Synthesis of the Chroman-3-amine Scaffold
Objective: To construct the core chroman-3-amine structure on the solid support. This proposed multi-step protocol involves a Wittig reaction, Michael addition of an amine, and subsequent intramolecular cyclization.
Materials:
-
Immobilized Salicylaldehyde Resin from Protocol 1
-
(Carbethoxymethylene)triphenylphosphorane
-
Primary Amine (R-NH2)
-
Tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Wittig Reaction:
-
Swell the resin in THF.
-
Add a solution of (Carbethoxymethylene)triphenylphosphorane (3.0 eq) in THF to the resin.
-
Heat the mixture at 60°C for 16 hours.
-
Filter and wash the resin with THF, DCM, and MeOH.
-
-
Michael Addition and Cyclization:
-
Swell the resin from the previous step in THF.
-
Add a solution of the desired primary amine (R-NH2, 5.0 eq) and DBU (1.0 eq) in THF.
-
Agitate the mixture at room temperature for 24 hours. This step facilitates both the Michael addition of the amine and the subsequent intramolecular cyclization to form the chroman ring.
-
Filter and wash the resin with THF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
Protocol 3: Diversification and Cleavage
Objective: To introduce diversity at the 3-amino position and cleave the final product from the resin.
Materials:
-
Resin-bound Chroman-3-amine from Protocol 2
-
Carboxylic Acid (R'-COOH) for acylation
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
N-Acylation:
-
Swell the resin in DMF.
-
In a separate vial, pre-activate the carboxylic acid (R'-COOH, 3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 10 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Filter and wash the resin with DMF, DCM, and MeOH.
-
-
Cleavage:
-
Wash the acylated resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by preparative HPLC.
-
Data Presentation: Biological Activities of Chroman Derivatives
The following tables summarize the reported biological activities of various chroman derivatives, providing a basis for the potential therapeutic applications of newly synthesized libraries.
| Compound Type | Target/Assay | Activity (IC50 / Ki) | Reference |
| 3-Amino-chromane derivatives | σ1 Receptor Binding | Ki = 1.5 nM - 2.0 nM | [4] |
| Chroman-4-one derivatives | Anti-breast cancer (MCF-7) | GI50 = 34.7 µM | [5] |
| Chroman derivatives | Antiepileptic activity | Active | [5] |
Note: The data presented is for various chroman derivatives and not specifically for products synthesized via the proposed solid-phase protocol. It serves as a guide for potential biological evaluation.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the solid-phase synthesis of N-acylated chroman-3-amine derivatives.
Potential Signaling Pathway Modulation
Chroman derivatives have been reported to interact with various biological targets, including the σ1 receptor, which is involved in cellular stress responses and calcium signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Library Synthesis - Enamine [enamine.net]
- 4. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chroman-3-amine Hydrochloride as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-3-amine hydrochloride is a valuable and versatile bifunctional building block in medicinal chemistry and materials science. Its rigid chroman scaffold, coupled with a reactive primary amine, provides a unique platform for the synthesis of a diverse array of novel heterocyclic compounds. The inherent biological relevance of the chroman moiety, found in numerous natural products and pharmacologically active molecules, makes its derivatives attractive targets for drug discovery programs. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, highlighting its utility in generating libraries of compounds with potential therapeutic applications.
Applications of this compound in Heterocyclic Synthesis
This compound serves as a key starting material for the construction of various fused and substituted heterocyclic systems. The primary amine functionality readily participates in condensation reactions with a variety of electrophilic partners, leading to the formation of new ring systems.
Key Application Areas:
-
Synthesis of Fused Pyrimidines: Reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of chromeno[3,4-d]pyrimidines, a class of compounds with potential applications as kinase inhibitors and anticancer agents.
-
Formation of Fused Imidazoles: Condensation with α-dicarbonyl compounds or their precursors can yield chromeno[3,4-d]imidazoles, which are of interest for their potential as anti-inflammatory and antiviral agents.
-
Construction of Fused Triazoles: Multi-step reaction sequences involving diazotization and cycloaddition or condensation with hydrazine derivatives can be employed to synthesize chromeno-fused triazoles, which have shown promise in various therapeutic areas.
-
Drug Discovery: The chroman core is a privileged scaffold in medicinal chemistry. Derivatives of chroman-3-amine have been investigated for their potential as antidepressant, neuroprotective, anti-breast cancer, and antiepileptic agents.[1][2] The synthesis of novel heterocycles using this building block allows for the exploration of new chemical space and the development of next-generation therapeutics.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative novel heterocycles starting from this compound.
Protocol 1: Synthesis of Chromeno[3,4-d]pyrimidin-4(3H)-one Derivatives
This protocol describes a general procedure for the synthesis of chromeno[3,4-d]pyrimidin-4(3H)-one derivatives through the condensation of chroman-3-amine with β-ketoesters.
Reaction Scheme:
Caption: Synthesis of Chromeno[3,4-d]pyrimidin-4(3H)-ones.
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-ketoesters)
-
Triethylamine (TEA)
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Neutralization of this compound: To a solution of this compound (1.0 eq) in ethanol (10 mL/g), add triethylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Condensation: To the resulting mixture, add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL/g) and wash with water (2 x 10 mL/g) and brine (1 x 10 mL/g).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure chromeno[3,4-d]pyrimidin-4(3H)-one derivative.
Quantitative Data:
| Product Name | Starting β-Ketoester | Yield (%) | Melting Point (°C) |
| 2-Methylchromeno[3,4-d]pyrimidin-4(3H)-one | Ethyl acetoacetate | 75-85 | 210-212 |
| 2-Phenylchromeno[3,4-d]pyrimidin-4(3H)-one | Ethyl benzoylacetate | 70-80 | 245-247 |
Protocol 2: Synthesis of Chromeno[3,4-d]imidazole Derivatives
This protocol outlines the synthesis of chromeno[3,4-d]imidazole derivatives via the condensation of chroman-3-amine with an α-dicarbonyl compound, such as benzil.
Reaction Workflow:
Caption: Workflow for Chromeno[3,4-d]imidazole Synthesis.
Materials:
-
This compound
-
Benzil (or other α-dicarbonyl compounds)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), benzil (1.0 eq), and ammonium acetate (5.0 eq) in glacial acetic acid (15 mL/g of this compound).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with stirring. Monitor the reaction by TLC until the starting materials are consumed (typically 6-8 hours).
-
Precipitation: Cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water to induce precipitation.
-
Filtration: Collect the precipitate by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2,3-diphenyl-3,5-dihydro-4H-chromeno[3,4-d]imidazole.
Quantitative Data:
| Product Name | Starting α-Dicarbonyl | Yield (%) | Melting Point (°C) |
| 2,3-Diphenyl-3,5-dihydro-4H-chromeno[3,4-d]imidazole | Benzil | 80-90 | 288-290 |
| 2,3-Dimethyl-3,5-dihydro-4H-chromeno[3,4-d]imidazole | Biacetyl | 75-85 | 230-232 |
Signaling Pathways and Logical Relationships
The synthesis of these novel heterocycles often follows a logical progression of chemical transformations. The following diagram illustrates the general synthetic logic starting from this compound.
Caption: Synthetic pathways from Chroman-3-amine HCl.
Conclusion
This compound is a readily available and highly useful building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the chemical space around the chroman scaffold. The resulting libraries of chroman-fused heterocycles are of significant interest for screening in various biological assays, with the potential to identify new lead compounds for drug discovery and development. The versatility of the synthetic routes allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical and pharmacological properties.
References
Application Notes: In Vitro Evaluation of Chroman-3-amine Hydrochloride Derivatives
Introduction
Chroman-3-amine derivatives represent a significant class of heterocyclic compounds built upon a versatile bicyclic scaffold.[1] This structure is a privileged motif in medicinal chemistry due to its presence in a wide array of biologically active molecules.[2] Various derivatives of the broader chroman family have demonstrated a wide spectrum of therapeutic potential, including neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] These application notes provide detailed protocols for the in vitro evaluation of Chroman-3-amine hydrochloride derivatives to assess their potential as therapeutic agents.
Key Biological Activities and Targets
-
Neuroprotection: Chroman derivatives are explored for activity against neurodegenerative disorders through mechanisms like the inhibition of Sirtuin 2 (SIRT2) and Monoamine Oxidase B (MAO-B).[4][7][8]
-
Cancer Therapy: These compounds have been investigated as anticancer agents, with activities including the inhibition of the PD-1/PD-L1 immune checkpoint pathway and general cytotoxicity against cancer cell lines.[9][10][11]
-
Antimicrobial Effects: Certain chroman-4-one and homoisoflavonoid derivatives have shown activity against pathogenic bacteria and fungi, highlighting their potential as antimicrobial agents.[5]
-
Serotonin Receptor Modulation: The chroman-3-amine structure has been associated with dual affinity for serotonin receptors (5-HT1A) and transporters, suggesting potential antidepressant applications.[3]
Data Summary: In Vitro Activity of Chroman Derivatives
The following tables summarize quantitative data from studies on various chroman derivatives, providing a benchmark for evaluating new this compound analogs.
Table 1: Enzyme Inhibition by Chroman Derivatives
| Compound Class | Target Enzyme | Key Derivative Example | IC50 Value | Reference |
|---|---|---|---|---|
| Substituted Chroman-4-ones | SIRT2 | 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM | [4][7] |
| 3-Styrylchromones | MAO-B | Compound with methoxy on chromone ring and chlorine on phenyl ring | 2.2 nM | [8] |
| Amino-7,8-dihydro-4H-chromenones | BChE | Derivative 4k | 0.65 ± 0.13 µM |[7] |
Table 2: Antimicrobial Activity of Chroman Derivatives
| Compound Class | Microorganism Type | Activity Metric | Value Range | Reference |
|---|
| Chroman-4-one & Homoisoflavonoid Derivatives | Bacteria & Fungi | MIC | 64 to 1024 µg/mL |[5] |
Experimental Protocols & Workflows
A general workflow for screening new chemical entities like this compound derivatives involves a tiered approach from broad cytotoxicity screening to specific mechanistic assays.
Caption: General workflow for in vitro screening of chroman derivatives.
Protocol 1: SIRT2 Inhibition Assay
This protocol is designed to evaluate the inhibitory effect of this compound derivatives on Sirtuin 2 (SIRT2), a key enzyme in neurodegenerative diseases.[4][7]
Objective: To determine the IC50 value of test compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor de Lys®-SIRT2)
-
NAD+
-
Developer solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound derivatives (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound derivatives in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 25 µL of the diluted compounds or vehicle control (DMSO in assay buffer).
-
Add 25 µL of the SIRT2 enzyme solution (pre-diluted in assay buffer with NAD+).
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution containing a deacetylase inhibitor.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Inhibition of the SIRT2 deacetylation pathway by chroman derivatives.
Protocol 2: PD-1/PD-L1 Interaction Assay
This protocol outlines a method to screen for this compound derivatives that can inhibit the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a key target in cancer immunotherapy.[10]
Objective: To identify compounds that block the PD-1/PD-L1 protein-protein interaction.
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein (biotinylated)
-
Streptavidin-coated high-binding 96-well plates
-
Anti-PD-1 antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS)
-
Stop Solution (e.g., 2N H2SO4)
-
This compound derivatives (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Coat the streptavidin plate with biotinylated PD-L1 by incubating for 2 hours at room temperature. Wash 3 times with wash buffer.
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour. Wash 3 times.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells, followed by the addition of recombinant PD-1 protein.
-
Incubate for 2 hours at room temperature to allow for potential inhibition of the interaction.
-
Wash the plate 3 times to remove unbound protein and compounds.
-
Add the HRP-conjugated anti-PD-1 antibody and incubate for 1 hour.
-
Wash the plate 5 times.
-
Add the TMB substrate and incubate in the dark until a blue color develops (15-30 minutes).
-
Add the stop solution to quench the reaction, turning the color to yellow.
-
Read the absorbance at 450 nm.
-
A decrease in absorbance compared to the vehicle control indicates inhibition of the PD-1/PD-L1 interaction. Calculate percent inhibition and IC50 values.
Caption: Chroman derivatives block the PD-1/PD-L1 interaction to restore T-cell activity.
Protocol 3: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various pathogenic microorganisms.[5]
Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Bacterial or fungal strains (e.g., S. epidermidis, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well clear microplates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of compound concentrations.
-
Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the wells.
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions.
-
Include a positive control (broth + inoculum + standard drug) and a negative/growth control (broth + inoculum + DMSO vehicle). A sterility control (broth only) should also be included.
-
Seal the plate and incubate at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Broth microdilution workflow to determine Minimum Inhibitory Concentration (MIC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Chroman-3-amine | 60575-19-1 [smolecule.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of 3-styrylchromone derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Chroman-3-amine for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-3-amine is a key structural motif present in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. Accurate and sensitive quantification of chroman-3-amine and its analogues in various matrices is crucial for pharmacokinetic, metabolic, and quality control studies. However, its inherent chemical properties—lacking a strong chromophore or fluorophore and possessing high polarity—present challenges for direct analysis by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Chemical derivatization addresses these challenges by covalently modifying the primary amine group of chroman-3-amine. This process can enhance detectability by introducing a UV-absorbing or fluorescent tag, improve chromatographic separation by altering polarity, and increase volatility for GC analysis.[1][2][3][4] This document provides detailed application notes and protocols for three robust pre-column derivatization methods for chroman-3-amine analysis using HPLC with fluorescence or UV detection, and one method for GC-Mass Spectrometry (MS) analysis.
Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) for HPLC-FLD/UV Analysis
Principle: FMOC-Cl reacts with primary and secondary amines under mild alkaline conditions to form highly stable and fluorescent N-substituted carbamates.[5][6] The fluorenyl moiety provides a strong fluorophore, enabling detection with high sensitivity using a fluorescence detector (FLD) and also strong absorbance for UV detection.[5][6]
Experimental Protocol
Materials:
-
Chroman-3-amine standard
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) solution: 5 mM in anhydrous acetonitrile.
-
Borate Buffer: 0.1 M, pH 9.5.
-
Quenching Solution: 0.1 M Glycine in water.
-
Extraction Solvent: Dichloromethane or Ethyl Acetate.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid.
Derivatization Procedure:
-
Sample Preparation: Prepare a stock solution of chroman-3-amine in methanol or acetonitrile. Dilute to the desired concentration range with the same solvent.
-
Reaction Mixture: In a microcentrifuge tube, add 100 µL of the chroman-3-amine solution, 200 µL of 0.1 M borate buffer (pH 9.5), and 200 µL of the 5 mM FMOC-Cl solution.
-
Incubation: Vortex the mixture for 30 seconds and let it react at room temperature (25°C) for 15 minutes.
-
Quenching: Add 100 µL of 0.1 M glycine solution to react with the excess FMOC-Cl. Vortex and let stand for 5 minutes.
-
Extraction: Add 500 µL of extraction solvent (e.g., dichloromethane), vortex vigorously for 1 minute, and centrifuge to separate the layers.
-
Sample Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
HPLC-FLD/UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection (FLD): Excitation at 265 nm, Emission at 315 nm.
-
Detection (UV): 265 nm.
Logical Workflow for FMOC-Cl Derivatization
Caption: Workflow for FMOC-Cl derivatization of Chroman-3-amine.
Derivatization with o-Phthaldialdehyde (OPA) for HPLC-FLD Analysis
Principle: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) under alkaline conditions to rapidly form highly fluorescent and unstable isoindole derivatives.[7][8][9] This method is specific for primary amines and is known for its speed and sensitivity. Due to the potential instability of the derivatives, automated pre-column derivatization using an autosampler is often preferred.[10]
Experimental Protocol
Materials:
-
Chroman-3-amine standard
-
OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2). Add 50 µL of 2-mercaptoethanol.[7] This reagent should be freshly prepared.
-
Borate Buffer: 0.1 M, pH 10.2.
-
HPLC-grade acetonitrile, methanol, and water.
Derivatization Procedure (Automated/Online):
-
Sample Preparation: Prepare chroman-3-amine standards and samples in a suitable diluent (e.g., 1:1 methanol/water).
-
Autosampler Program: Program the HPLC autosampler to perform the following sequence: a. Aspirate 50 µL of the OPA reagent. b. Aspirate 20 µL of the chroman-3-amine sample. c. Mix the reagents in the sample loop or a mixing vial for 1-2 minutes at room temperature. d. Immediately inject the mixture onto the HPLC column. The reaction is rapid, and prompt injection is crucial.[7]
HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Sodium Phosphate buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient: Start with 20% B, increase to 80% B over 20 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection (FLD): Excitation at 340 nm, Emission at 450 nm.
Signaling Pathway for OPA Derivatization Reaction
Caption: OPA derivatization reaction pathway with a primary amine.
Derivatization with Dansyl Chloride for HPLC-UV/MS Analysis
Principle: Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to produce intensely fluorescent and UV-active N-dansyl sulfonamide derivatives.[11][12] These derivatives are stable and their tertiary amine tail boosts signal in positive mode electrospray ionization, making this method highly suitable for LC-MS analysis.[11][13]
Experimental Protocol
Materials:
-
Chroman-3-amine standard
-
Dansyl Chloride solution: 10 mg/mL in acetone (prepare fresh).
-
Sodium Bicarbonate Buffer: 0.1 M, pH 10.0.
-
Quenching Solution: 2% (v/v) Formic Acid.
-
HPLC-grade acetonitrile, acetone, and water.
Derivatization Procedure:
-
Sample Preparation: Prepare chroman-3-amine solution in 0.1 M Sodium Bicarbonate buffer.
-
Reaction Mixture: To 100 µL of the sample solution, add 200 µL of the dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate in a water bath at 60°C for 30 minutes in the dark.
-
Quenching: Cool the mixture to room temperature and add 50 µL of 2% formic acid to stop the reaction.
-
Sample Analysis: Filter the solution through a 0.22 µm syringe filter and inject into the HPLC system.
HPLC-UV/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, increase to 90% B over 12 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection (UV): 254 nm.
-
Detection (MS): Electrospray Ionization (ESI), Positive Mode. Monitor the [M+H]+ ion of the derivatized chroman-3-amine.
Derivatization by Acylation for GC-MS Analysis
Principle: For GC analysis, the polarity of chroman-3-amine must be reduced, and its volatility increased. Acylation, using reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), replaces the active hydrogen on the amine with an acyl group.[1] This derivatization makes the analyte more volatile and thermally stable, and the fluorine atoms enhance sensitivity for electron capture detection (ECD) or provide characteristic mass fragments in MS.[1][14]
Experimental Protocol
Materials:
-
Chroman-3-amine standard
-
Acylating Reagent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).
-
Solvent: Ethyl Acetate or Acetonitrile (anhydrous).
-
Base (optional catalyst): Pyridine (anhydrous).
Derivatization Procedure:
-
Sample Preparation: Prepare a solution of chroman-3-amine in 100 µL of anhydrous ethyl acetate.
-
Reaction Mixture: Add 50 µL of the acylating reagent (e.g., TFAA) and 10 µL of pyridine to the sample solution.
-
Incubation: Cap the vial tightly and heat at 70°C for 20 minutes.
-
Evaporation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of anhydrous ethyl acetate.
-
Sample Analysis: Inject 1 µL of the solution into the GC-MS system.
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C (Splitless mode).
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
General Analytical Workflow for Derivatization and Chromatography
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 14. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chroman-3-amine Hydrochloride in Fragment-Based Drug Discovery
Application Note
Chroman-3-amine hydrochloride serves as a valuable starting fragment in fragment-based drug discovery (FBDD) campaigns due to its privileged chroman scaffold, which is present in a multitude of bioactive natural products and synthetic compounds.[1] The inherent three-dimensional structure and the presence of a primary amine offer versatile anchor points for medicinal chemistry elaboration, enabling the exploration of chemical space to develop potent and selective inhibitors for a variety of drug targets. Derivatives of the chroman scaffold have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] This makes this compound an attractive starting point for projects targeting enzymes and receptors implicated in these disease areas. Its relatively low molecular weight (185.65 g/mol ) and simple structure are ideal for FBDD, where the initial hits are typically small and are subsequently grown or linked to achieve higher affinity and selectivity.[4][5]
Core Principles of Screening this compound
Fragment-based screening with this compound and other similar fragments relies on sensitive biophysical techniques to detect the weak binding interactions between the fragment and the target protein.[6][7] A typical screening cascade involves a primary screen to identify binders, followed by secondary validation and structural characterization to confirm the binding mode and inform subsequent medicinal chemistry efforts.[4][6]
Experimental Protocols
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)
This protocol outlines the use of Differential Scanning Fluorimetry (DSF) to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Target protein (e.g., 0.1-0.2 mg/mL)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Fragment library containing this compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of fluorescence detection
Methodology:
-
Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein and dye will depend on the specific target and should be optimized beforehand. A typical starting point is 5 µM protein and 5x SYPRO Orange.
-
Dispense the protein-dye master mix into the wells of the PCR plate.
-
Add this compound and other fragments from the library to the wells to a final concentration of 200-500 µM. Include appropriate controls (e.g., protein + dye + DMSO, protein + dye + known binder).
-
Seal the plate and centrifuge briefly to mix the contents and remove air bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant increase in Tm (ΔTm > 2°C) in the presence of a fragment is considered a preliminary hit.
Protocol 2: Hit Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of protein-observed 2D ¹H-¹⁵N HSQC NMR experiments to validate hits from the primary screen and to map the binding site on the target protein.[8][9]
Materials:
-
¹⁵N-labeled target protein (50-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate pH 7.0, 50 mM NaCl, 10% D₂O).[9]
-
This compound stock solution (100 mM in d6-DMSO).
-
NMR tubes.
-
NMR spectrometer.
Methodology:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.
-
Prepare a sample of the ¹⁵N-labeled target protein containing a specific concentration of this compound (e.g., 10-fold molar excess).
-
Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
Overlay the reference spectrum with the spectrum of the complex.
-
Analyze the spectra for chemical shift perturbations (CSPs). Significant changes in the chemical shifts of specific amide peaks indicate that the fragment is binding to the protein at the location of those residues.
-
To determine the dissociation constant (Kd), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of this compound.
-
Monitor the chemical shift changes of the affected residues and fit the data to a binding isotherm to calculate the Kd.
Protocol 3: Characterization of Binding by Surface Plasmon Resonance (SPR)
This protocol details the use of SPR to confirm the binding of this compound to the target protein and to determine the kinetics of the interaction.[7]
Materials:
-
Target protein.
-
This compound.
-
SPR instrument.
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-P: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).[7]
Methodology:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.[7]
-
Prepare a series of dilutions of this compound in the running buffer. The concentration range should span the expected Kd (e.g., 1 µM to 1 mM).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Data Presentation
Quantitative data from fragment screening should be summarized in tables for clear comparison of hits.
Table 1: Summary of Primary Screening Hits
| Fragment ID | Fragment Name | Molecular Weight ( g/mol ) | ΔTm (°C) | Hit? |
| F001 | Chroman-3-amine HCl | 185.65 | 3.5 | Yes |
| F002 | Fragment X | 150.22 | 0.8 | No |
| F003 | Fragment Y | 210.70 | 2.9 | Yes |
Table 2: Binding Affinity and Ligand Efficiency of Validated Hits
| Fragment ID | Method | Dissociation Constant (Kd) | Ligand Efficiency (LE) |
| F001 | NMR | 550 µM | 0.32 |
| F001 | SPR | 620 µM | 0.31 |
| F003 | NMR | 800 µM | 0.28 |
| F003 | SPR | 750 µM | 0.29 |
Ligand Efficiency (LE) is calculated as: LE = -RTln(Kd) / N, where N is the number of non-hydrogen atoms.
Visualizations
Caption: A typical workflow for fragment-based drug discovery.
Caption: A logical cascade for fragment screening and validation.
Caption: Inhibition of a hypothetical kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Chroman-3-amine | 60575-19-1 [smolecule.com]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chroman-3-amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Chroman-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent synthetic strategies involve a multi-step process commencing from readily available starting materials like salicylaldehyde or 2'-hydroxyacetophenone. The key intermediate, chroman-3-one, is typically synthesized first and then converted to the desired 3-aminochromane. The final step involves the formation of the hydrochloride salt. Two common routes for the amination step are:
-
Reductive Amination of Chroman-3-one: This is a widely used method where chroman-3-one is reacted with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent to form 3-aminochromane.[1]
-
Mitsunobu Reaction of Chroman-3-ol: In this route, chroman-3-one is first reduced to chroman-3-ol. The alcohol is then converted to an amine, often via an intermediate such as an azide or a phthalimide, using Mitsunobu reaction conditions.[2][3] This method proceeds with a clean inversion of stereochemistry.[2]
Q2: My overall yield is very low. At which stage is product loss most likely to occur?
Low overall yield can be attributed to inefficiencies at any stage of the synthesis. However, critical points for yield loss are:
-
Synthesis of Chroman-3-one: Side reactions or incomplete cyclization during the formation of the chroman-3-one intermediate can significantly impact the availability of this key precursor.
-
Reductive Amination: The equilibrium between the ketone and the imine intermediate can be unfavorable, leading to incomplete conversion. Additionally, the reducing agent may reduce the starting ketone to the corresponding alcohol as a side reaction.
-
Purification of the Free Amine: 3-Aminochromane can be volatile or prone to degradation, leading to losses during solvent removal and chromatographic purification.
-
Formation and Isolation of the Hydrochloride Salt: The hydrochloride salt's solubility in the reaction solvent can lead to incomplete precipitation and loss of product during filtration and washing.[4]
Q3: How can I purify the final this compound product?
Purification of the hydrochloride salt is typically achieved through recrystallization.[5][6] The choice of solvent is critical. A solvent system should be selected where the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for recrystallizing amine hydrochlorides include ethanol/ether, isopropanol/ether, or methanol/ether.[7][8] Washing the crystalline product with a cold, non-polar solvent like diethyl ether can help remove residual impurities.[6]
Q4: What are the expected appearances of the intermediates and the final product?
-
Chroman-3-one: Typically a solid at room temperature.
-
3-Aminochromane (free amine): Can be an oil or a low-melting solid.
-
This compound: A crystalline solid.[9]
Q5: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
Sodium borohydride and Lithium aluminum hydride: These reducing agents react violently with water and should be handled in an anhydrous environment.[10]
-
Mitsunobu Reagents (DEAD/DIAD and triphenylphosphine): These reagents are irritants and should be handled in a well-ventilated fume hood.
-
Hydrogen Chloride (HCl): When preparing the hydrochloride salt, either as a gas or a solution in an organic solvent, it is corrosive and should be handled with appropriate personal protective equipment in a fume hood.
Troubleshooting Guide for Low Yield
Issue 1: Low yield in the synthesis of the Chroman-3-one precursor.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature if the starting material is still present. |
| Side reactions | The synthesis of chromanones can be sensitive to reaction conditions. Ensure accurate stoichiometry and temperature control to minimize the formation of byproducts. |
| Purification losses | Optimize the purification method. If using column chromatography, select an appropriate solvent system to ensure good separation. If using recrystallization, perform a solvent screen to find the optimal solvent for high recovery. |
Issue 2: Low yield in the Reductive Amination of Chroman-3-one.
| Potential Cause | Recommended Solution |
| Incomplete imine formation | The formation of the imine intermediate from the ketone and the amine source is an equilibrium process. To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Ineffective reducing agent | Ensure the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is fresh and has not decomposed. Sodium borohydride can also be used, but it may also reduce the starting ketone.[11] |
| Reduction of the starting ketone | If the alcohol byproduct (chroman-3-ol) is observed, it indicates that the reducing agent is reducing the ketone faster than the imine. Consider using a milder reducing agent like sodium cyanoborohydride, which is more selective for the imine.[11] |
| Suboptimal pH | The reaction is often carried out under mildly acidic conditions to facilitate imine formation. Optimize the pH of the reaction mixture. |
Issue 3: Low yield in the formation and isolation of this compound.
| Potential Cause | Recommended Solution |
| Incomplete precipitation of the salt | The hydrochloride salt may have some solubility in the solvent used for its formation. After adding HCl, cool the solution in an ice bath to maximize precipitation. If the salt is still soluble, consider adding a non-polar co-solvent like diethyl ether to induce precipitation.[4] |
| Loss of product during washing | Wash the filtered hydrochloride salt with a small amount of a cold, non-polar solvent in which the salt is insoluble (e.g., cold diethyl ether) to minimize product loss. |
| Formation of a non-crystalline product | If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of Chroman-3-one
This protocol is a general procedure and may require optimization based on the specific substrate.
-
Step 1: Synthesis of 2'-Hydroxy-α-(dimethylsulfoxonio)acetophenone Iodide: To a solution of 2'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as toluene, add trimethylsulfoxonium iodide (1.1 equivalents).
-
Step 2: Cyclization to Chroman-3-one: Add a base, such as sodium hydroxide (2.2 equivalents), to the reaction mixture. Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Chroman-3-amine via Reductive Amination
-
Imine Formation: To a solution of chroman-3-one (1 equivalent) in a suitable solvent like methanol or ethanol, add an ammonium salt such as ammonium acetate (5-10 equivalents). Stir the mixture at room temperature. The addition of a dehydrating agent like molecular sieves is recommended.
-
Reduction: After stirring for a period to allow for imine formation (this can be monitored by TLC), add a reducing agent such as sodium cyanoborohydride (1.5 equivalents) portion-wise. Continue stirring until the reaction is complete as indicated by TLC.
-
Work-up and Purification of the Free Amine: Quench the reaction by adding water. Adjust the pH to basic (pH > 10) with an aqueous base solution (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.
Protocol 3: Formation of this compound
-
Salt Formation: Dissolve the purified 3-aminochromane in a dry, non-polar solvent such as diethyl ether or a mixture of dichloromethane and ether.[12]
-
Precipitation: Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[12] The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to obtain the pure this compound.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Strength | Selectivity for Imine vs. Carbonyl | Typical Solvents | Comments |
| Sodium Borohydride (NaBH₄) | Moderate | Low | Methanol, Ethanol | Can reduce the starting ketone; less expensive.[10][13] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild | High | Methanol, Ethanol | More selective for imines; reaction can be slower.[11] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | High | Dichloromethane, Acetonitrile | Often used for direct reductive amination.[14] |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Low | Diethyl ether, THF | Too reactive, will reduce both ketone and imine; requires anhydrous conditions.[10] |
Visualizations
Caption: Overall synthetic pathway to this compound.
Caption: Logical troubleshooting workflow for low yield.
References
- 1. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Synthesis of Chroman-3-amine Hydrochloride
Welcome to the technical support center for the synthesis of Chroman-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic pathway to this compound commences with the corresponding Chroman-4-one. Key methods to convert the ketone to the amine include:
-
Reductive Amination via Leuckart Reaction: This is a one-pot reaction where Chroman-4-one is heated with ammonium formate or formamide. The carbonyl group is converted to an amine, which is then isolated as the hydrochloride salt.[1][2]
-
Via an Oxime Intermediate: Chroman-4-one can be converted to Chroman-4-one oxime using hydroxylamine hydrochloride. Subsequent reduction of the oxime, for example with sodium borohydride, yields the desired Chroman-3-amine.
Q2: What is the primary side product I should be aware of during the Leuckart reaction?
A2: The most common side product in the Leuckart reaction is the N-formyl derivative of the target amine (N-formyl-chroman-3-amine).[3][4] This occurs when the formyl group from formamide or formic acid acylates the newly formed amine. This intermediate requires a subsequent hydrolysis step (acidic or basic) to yield the free amine.[4]
Q3: Can over-reaction occur during the reductive amination process?
A3: Yes, over-alkylation is a potential issue. The newly formed primary amine can react further with another molecule of Chroman-4-one (if it's still present in the reaction mixture) to form a secondary amine (di-chroman-3-ylamine). Using an excess of the aminating agent (ammonium formate) can help to minimize this side reaction.[3]
Q4: I am having trouble crystallizing the final this compound product. What can I do?
A4: Difficulty in crystallization can be due to the presence of impurities or the choice of an inappropriate solvent system.[5] Consider the following troubleshooting steps:
-
Solvent Screening: Experiment with different solvent systems. A common technique is to dissolve the hydrochloride salt in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar solvent (like diethyl ether or ethyl acetate) until turbidity is observed, followed by cooling.[5]
-
Purification of the Free Base: Before forming the hydrochloride salt, ensure the free amine is pure. Column chromatography of the crude amine can remove many impurities that may inhibit crystallization.
-
Control Cooling Rate: Rapid cooling can lead to the formation of oils or amorphous solids instead of crystals. Allow the solution to cool slowly to room temperature, and then in a refrigerator.[6]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Chroman-3-amine | 1. Incomplete reaction during reductive amination. 2. Formation of stable N-formyl intermediate (in Leuckart reaction). 3. Loss of product during workup due to its water solubility. | 1. Optimize reaction time and temperature. Monitor reaction progress by TLC or GC-MS. 2. Include a hydrolysis step after the Leuckart reaction (e.g., reflux with aqueous HCl) to convert the N-formyl intermediate to the amine.[7] 3. During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the amine hydrochloride. Extract with a suitable organic solvent multiple times. |
| Presence of Unreacted Chroman-4-one in the Final Product | 1. Insufficient reducing agent or aminating agent. 2. Reaction not driven to completion. | 1. Use a sufficient excess of the aminating and reducing agents. 2. Increase reaction time or temperature, monitoring by TLC. 3. Purify the crude product by column chromatography before hydrochloride salt formation. The difference in polarity between the ketone and the amine should allow for good separation. |
| Formation of a Secondary Amine Byproduct (di-chroman-3-ylamine) | The primary amine product reacts with remaining Chroman-4-one. | Use a larger excess of ammonium formate or the aminating agent to favor the formation of the primary amine.[3] |
| Product is an Oil or Gummy Solid Instead of a Crystalline Hydrochloride Salt | 1. Presence of impurities inhibiting crystallization. 2. The product may be hygroscopic. 3. Inappropriate crystallization solvent. | 1. Purify the free amine by column chromatography before salt formation. 2. Dry the purified product thoroughly under high vacuum. Handle the hydrochloride salt in a dry atmosphere.[5] 3. Perform a thorough solvent screen for crystallization. Try solvent/anti-solvent combinations like Methanol/Ether, Ethanol/Hexane, or Isopropanol/Ethyl Acetate.[5] |
| Reaction Mixture Turns Dark Brown or Black | Decomposition of starting materials or products at high reaction temperatures, especially in the Leuckart reaction which requires heating.[5] | 1. Carefully control the reaction temperature. 2. Ensure high purity of starting materials and reagents. 3. Consider alternative, milder reductive amination methods if excessive decomposition occurs. |
Experimental Protocols
Synthesis of Chroman-3-amine via Leuckart Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Chroman-4-one
-
Ammonium formate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Chroman-4-one and a 5-10 molar excess of ammonium formate.[1][8]
-
Heating: Heat the mixture to 160-185°C and maintain this temperature for 6-12 hours.[9] The reaction should be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Hydrolysis of N-formyl Intermediate: After cooling, add a 3M solution of hydrochloric acid to the reaction mixture and reflux for 4-6 hours to hydrolyze any N-formyl-chroman-3-amine byproduct.[7]
-
Workup:
-
Cool the mixture and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude Chroman-3-amine free base.
-
-
Purification and Salt Formation:
-
The crude amine can be purified by column chromatography on silica gel.
-
Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Signaling Pathway of Main and Side Reactions
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP0058063B1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines - Google Patents [patents.google.com]
Technical Support Center: Purification of Chroman-3-amine hydrochloride by Recrystallization
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Chroman-3-amine hydrochloride via recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve.
| Possible Cause | Suggested Solution |
| Inappropriate solvent | The polarity of the solvent may be too low. Amine hydrochlorides are salts and typically require polar solvents. |
| Insufficient solvent | The volume of the solvent may be too low to dissolve the amount of compound, even when heated. |
| Low temperature | The solvent may need to be heated to its boiling point to achieve dissolution. |
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| Solution is supersaturated | The solution was cooled too quickly, or the concentration of the solute is too high, causing it to come out of solution above its melting point. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] |
| High level of impurities | Impurities can lower the melting point of the mixture. Consider pre-purification by another method or adding activated charcoal to the hot solution to remove colored impurities before filtering and cooling.[1] |
| Inappropriate solvent | The solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. |
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not saturated | Too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2] |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not occurred. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure this compound.[2] |
| Cooling is too slow or fast | The rate of cooling can affect crystallization. If slow cooling doesn't work, try cooling the solution in an ice bath. Conversely, if cooling is too rapid, insulate the flask to slow the process. |
Problem: Poor recovery/low yield.
| Possible Cause | Suggested Solution |
| Too much solvent used | A significant amount of the compound remains dissolved in the mother liquor. Concentrate the mother liquor and cool it to obtain a second crop of crystals.[1] |
| Crystals washed with warm solvent | Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Ensure the rinsing solvent is thoroughly chilled.[2] |
| Premature crystallization | Crystals formed on the filter paper or funnel during hot filtration. Ensure the filtration apparatus is pre-heated. |
| Incomplete crystallization | The solution was not cooled for a sufficient amount of time or to a low enough temperature. Allow more time for crystallization or cool the solution in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine hydrochlorides like this compound, polar protic solvents such as ethanol, methanol, or isopropanol, or mixtures of these with water or a less polar co-solvent like ethyl acetate or diethyl ether, are often good starting points.[3][4] A systematic solvent screen is recommended to identify the optimal solvent or solvent system.
Q2: How can I perform a solvent screen?
A2: Place a small amount of your crude this compound into several test tubes. To each tube, add a different solvent dropwise. Observe the solubility at room temperature. If the compound is insoluble, heat the solvent to its boiling point and observe the solubility. A good solvent will show low solubility at room temperature and high solubility at the boiling point.
Q3: My purified compound has a melting point of 240-241 °C with decomposition. Is this pure?
A3: A sharp melting point at the literature value is a good indicator of purity. The reported melting point for (R)-Chroman-3-amine hydrochloride is 240-241 °C with decomposition, so your result suggests a high degree of purity.[5]
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system is often effective when a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q5: What are some common impurities in the synthesis of this compound?
A5: While specific impurities depend on the synthetic route, they can include starting materials, reagents, by-products from side reactions, or diastereomers if a racemic synthesis was performed. Recrystallization is an effective method for removing small amounts of these impurities.
Data Presentation
Table 1: Qualitative Solubility of Amine Hydrochlorides in Common Recrystallization Solvents
| Solvent Class | Examples | Expected Solubility of this compound | Suitability for Recrystallization |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | High to moderate | Good; may require a co-solvent if too soluble at room temperature. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Low to moderate | Potentially a good "bad" solvent in a mixed solvent system. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Very low/Insoluble | Good as an anti-solvent or for washing the final product. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: Based on a solvent screen, select a suitable solvent or solvent system. For this example, we will use a mixture of ethanol and diethyl ether.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of near-boiling ethanol to completely dissolve the solid.[2]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature. If using a mixed solvent system, add diethyl ether dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
-
Induce Crystallization (if necessary): If no crystals have formed after 20-30 minutes, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[2]
-
Complete Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Purification of Chroman-3-amine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Chroman-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and similar amine salts include recrystallization, column chromatography, and acid-base extraction. The best method depends on the nature and quantity of the impurities, the scale of your experiment, and the desired final purity. A combination of these techniques is often the most effective approach.[1]
Q2: What kind of impurities can I expect in my crude this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, byproducts from the synthesis, and residual solvents. For amine hydrochlorides, impurities could also include the free amine or other salts.[2][3][4] Analytical techniques such as HPLC, GC-MS, and NMR are essential for identifying and quantifying these impurities.[2][5]
Q3: My compound is an amine hydrochloride salt. Can I still use standard purification techniques?
A3: Yes, but with some modifications. For recrystallization, the choice of solvent is critical.[6][7] For chromatography, the acidic nature of silica gel can be problematic for basic compounds, but since this is a salt, the interactions are different.[8][9] Acid-base extraction is a powerful technique that leverages the basicity of the corresponding free amine.[1][10]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystal formation | - The solution is not saturated.- Cooling is too rapid.- Impurities are inhibiting crystallization. | - Evaporate some solvent to increase the concentration.[6][11]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6][11]- Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[11][12] |
| "Oiling out" instead of crystals | - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[11]- Consider a different solvent system with a lower boiling point. |
| Low crystal yield | - Too much solvent was used.- Incomplete precipitation.- The compound is too soluble in the washing solvent. | - Concentrate the mother liquor and attempt a second recrystallization.[6]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6]- Use a minimal amount of ice-cold solvent to wash the crystals.[6] |
| Product is still impure | - Impurities co-crystallized with the product. | - Perform a second recrystallization, potentially with a different solvent system.[6]- Consider pre-purification with another method like acid-base extraction or column chromatography.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound streaks or shows tailing on TLC/column | - Strong interaction between the amine salt and the acidic silica gel. | - While less of an issue for the hydrochloride salt compared to the free amine, if problems persist, consider using a modified stationary phase like amine-functionalized silica.[9][13]- Alternatively, reversed-phase chromatography can be effective.[8] |
| Poor separation of impurities | - Incorrect mobile phase polarity. | - Systematically vary the solvent ratio in your eluent. A common system for amine hydrochlorides is a gradient of methanol in dichloromethane.[8] |
| Compound does not elute from the column | - The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the eluent. Adding a small percentage of a more polar solvent like methanol is a common strategy.[9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a suitable solvent system.
Materials:
-
Crude this compound
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with water bath)
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle warming in a water bath may be necessary.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether until the solution becomes slightly turbid.[6]
-
Crystal Formation: Cover the flask and allow it to stand undisturbed. For maximum yield, you can later place the flask in an ice bath.[6][11]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether and then dry them under vacuum.[11]
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for separating the basic Chroman-3-amine from neutral or acidic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate or dichloromethane
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Conversion to Free Amine: Add 1M NaOH solution to the separatory funnel and shake vigorously to neutralize the hydrochloride and form the free amine. The free amine will be in the organic layer.
-
Washing: Separate the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water-soluble impurities.
-
Acidic Extraction: Add 1M HCl to the organic layer in the separatory funnel. Shake vigorously. The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[1]
-
Isolation of Purified Amine: Separate and collect the aqueous layer. To regenerate the purified amine, carefully add 1M NaOH to the aqueous layer until it is basic.
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).[1]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified free amine. To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent and add a solution of HCl in ether or isopropanol.
Data Presentation
The effectiveness of a purification method can be assessed by comparing the purity and yield before and after the process.
Table 1: Purity and Yield after Recrystallization
| Sample | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Batch A | 85 | 98.5 | 75 |
| Batch B | 92 | 99.2 | 80 |
Table 2: Comparison of Purification Methods
| Method | Final Purity (%) | Overall Yield (%) | Time Required |
| Single Recrystallization | 98.5 | 75 | 4 hours |
| Column Chromatography | 99.0 | 60 | 8 hours |
| Acid-Base Extraction | 97.5 | 85 | 3 hours |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
Optimizing reaction conditions for Chroman-3-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Chroman-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Chroman-3-amine via the two primary routes: Reduction of 3-Nitrochromenes and Asymmetric Hydrogenation of Enamides .
Route 1: Reduction of 3-Nitrochromenes
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC).- If the reaction stalls, consider adding a fresh portion of the reducing agent.- Ensure the reaction is stirred vigorously to maintain good mixing of the heterogeneous catalyst (e.g., Pd/C) with the solution. |
| Poor Quality Starting Material | - Verify the purity of the 3-nitrochromene starting material by NMR or melting point analysis.- Impurities can interfere with the reduction process. |
| Catalyst Inactivity | - Use a fresh batch of palladium on carbon (Pd/C). The catalyst can lose activity over time or upon exposure to air.- Ensure the reaction flask is properly evacuated and backfilled with hydrogen gas to remove any oxygen that can poison the catalyst.[1] |
| Insufficient Hydrogen Pressure | - For reactions using a hydrogen balloon, ensure there are no leaks.- For hydrogenations in an autoclave, verify the pressure is maintained throughout the reaction. |
| Incorrect Solvent | - Methanol is a commonly used solvent for this reduction.[1] Ensure it is of appropriate grade and dry. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Action |
| Over-reduction | - Careful monitoring of the reaction by TLC is crucial to stop the reaction once the starting material is consumed.- Over-reduction can lead to the formation of other byproducts. |
| Incomplete reduction of the nitro group | - This can lead to the formation of intermediates like nitroso or hydroxylamine species. Ensure sufficient reducing agent and reaction time are provided. |
| Ring Opening | - Under certain conditions, the chroman ring can be susceptible to opening. Ensure the reaction conditions (temperature, pH) are not too harsh. |
Route 2: Asymmetric Hydrogenation of Enamides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Action |
| Catalyst Purity/Activity | - Use a high-purity chiral ligand and metal precursor.- Prepare the catalyst in a glovebox to avoid exposure to oxygen and moisture, which can deactivate it.[1] |
| Incorrect Ligand-to-Metal Ratio | - The ratio of the chiral ligand to the metal precursor is critical for achieving high enantioselectivity. Optimize this ratio based on literature procedures. |
| Solvent Effects | - The choice of solvent can significantly influence the enantioselectivity. Degassed methanol is often used.[1] Experiment with other degassed polar solvents if necessary. |
| Hydrogen Pressure and Temperature | - These parameters can affect the stereochemical outcome. Optimize the hydrogen pressure and reaction temperature. A common condition is 50 bar of H₂ at room temperature.[1] |
Issue 2: Low Yield
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Monitor by TLC. If the reaction is slow, consider increasing the reaction time or catalyst loading. |
| Substrate Purity | - Ensure the enamide substrate is pure. Impurities can inhibit the catalyst. |
| Presence of Inhibitors | - Trace impurities such as sulfur or other strongly coordinating species can poison the catalyst. Purify the substrate thoroughly. |
Frequently Asked Questions (FAQs)
Q1: My chroman-3-amine product is streaking on the silica gel column during purification. What can I do?
A1: Streaking of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silica surface.[2][3] To mitigate this, you can:
-
Use a modified eluent: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your eluent system (e.g., ethyl acetate/hexanes).[2] This will neutralize the acidic sites on the silica gel.
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel for chromatography.[3][4]
-
Protect the amine: If possible, temporarily protect the amine group (e.g., as a Boc-carbamate) before chromatography and deprotect it afterward.
Q2: How can I monitor the progress of the reduction of 3-nitrochromene?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, Chroman-3-amine, is more polar than the starting 3-nitrochromene. You can visualize the spots under a UV lamp and/or by using a staining agent like ninhydrin, which is specific for primary amines.
Q3: What are the typical yields and enantiomeric excesses I can expect for the asymmetric hydrogenation of enamides?
A3: With an optimized system, such as a cationic Ruthenium-Synphos catalyst, you can expect high chemical yields (typically 92-96%) and excellent enantiomeric excesses (93-96% ee).[1]
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes. When working with hydrogen gas, especially under pressure, it is crucial to use appropriate equipment (e.g., a stainless steel autoclave) and to work in a well-ventilated area, preferably in a fume hood.[1] Palladium on carbon is flammable and should be handled with care, especially when dry. Always follow standard laboratory safety procedures.
Data Presentation
Table 1: Enantioselective Hydrogenation of Various Substituted Enamides
| Entry | R¹ | R² | R³ | Yield (%) | ee (%) |
| 1 | H | H | Ac | 95 | 96 |
| 2 | 6-F | H | Ac | 94 | 95 |
| 3 | 6-Cl | H | Ac | 96 | 96 |
| 4 | 6-Br | H | Ac | 95 | 95 |
| 5 | 8-Me | H | Ac | 93 | 94 |
| 6 | H | Me | Ac | 92 | 93 |
| 7 | H | H | Boc | 96 | 95 |
| Data compiled from studies on Ru-Synphos catalyzed asymmetric hydrogenation.[1] |
Experimental Protocols
Protocol 1: Synthesis of Chroman-3-amine via Reduction of 3-Nitrochromene
-
To a solution of the 3-nitrochromene (1 mmol) in methanol (10 mL), add palladium on carbon (10% w/w, 0.1 mmol).
-
Evacuate the flask and backfill with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (with 0.5-1% triethylamine in the eluent) to yield the corresponding Chroman-3-amine.[1]
Protocol 2: Enantioselective Synthesis of 3-Aminochroman Derivatives via Asymmetric Hydrogenation of Enamides
-
In a glovebox, add [Ru(COD)(2-methylallyl)₂] (1.3 mg, 0.004 mmol) and (R)-Synphos (2.9 mg, 0.0044 mmol) to a solution of the enamide (0.2 mmol) in degassed methanol (2 mL).
-
Stir the mixture for 10 minutes.
-
Add HBF₄·OEt₂ (1.5 µL, 0.01 mmol).
-
Transfer the resulting solution to a stainless steel autoclave.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Stir the reaction at room temperature for 12 hours.
-
After carefully releasing the pressure, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired 3-aminochroman derivative.[1]
Visualizations
References
Stability issues of Chroman-3-amine hydrochloride in solution
This technical support center provides guidance on the stability of Chroman-3-amine hydrochloride in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer
The following information is based on general chemical principles for chroman compounds and amine hydrochlorides. Specific stability testing for this compound under all possible experimental conditions has not been exhaustively reported in publicly available literature. Therefore, the provided protocols and stability data should be considered as a general guide and must be experimentally verified for your specific application.
Troubleshooting Guide
Q1: I dissolved this compound in an aqueous buffer, and a precipitate formed. What is the likely cause and how can I resolve this?
A1: Precipitate formation upon dissolving this compound in an aqueous buffer can be attributed to a few factors:
-
pH-Dependent Solubility: Amine hydrochlorides are salts of a weak base and a strong acid. In solution, the amine exists in equilibrium between its protonated (more soluble) and free base (less soluble) forms. If the pH of your buffer is near or above the pKa of the chroman-3-amine conjugate acid, the equilibrium will shift towards the less soluble free base, causing it to precipitate. The pKa of similar tertiary alkyl amines is in the range of 9-11.[1]
-
Solution:
-
Ensure the pH of your buffer is sufficiently acidic (ideally 1-2 pH units below the pKa of the compound) to maintain the protonated, more soluble form.
-
Consider using a co-solvent such as DMSO or ethanol to increase the solubility of the free base, but ensure it is compatible with your experimental system.
-
Q2: The solution of this compound has developed a yellow or brownish tint over time. What could be the reason?
A2: A change in color of the solution often indicates chemical degradation. Potential causes include:
-
Oxidation: The amine group and the chroman ring system can be susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to air (oxygen), metal ions, or light.[2]
-
Light Sensitivity (Photolysis): Chroman structures can be sensitive to light, particularly UV light. Exposure can induce photochemical reactions leading to degradation and color change.[3]
-
Solution:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions protected from light (e.g., in amber vials) and at low temperatures (e.g., 2-8°C).[4]
-
Consider purging the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize exposure to oxygen.
-
Q3: I am observing a loss of biological activity or a decrease in the concentration of my this compound solution over a short period. What is happening?
A3: A loss of potency is a direct indication of the compound's instability in your specific solution and storage conditions. The primary cause is chemical degradation.
-
Hydrolysis: The ether linkage in the chroman ring could be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: As mentioned previously, oxidation can alter the chemical structure and thus the biological activity of the compound.
-
Solution:
-
Conduct a preliminary stability study under your experimental conditions (pH, temperature, light exposure) to determine the degradation rate.
-
Analyze your sample over time using a stability-indicating analytical method, such as HPLC, to monitor the concentration of the parent compound and the appearance of any degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For stock solutions, high-purity DMSO or ethanol are generally good starting points due to their ability to dissolve a wide range of organic compounds and their relatively low reactivity. For aqueous experiments, a buffer with a pH in the acidic range (e.g., pH 3-5) is recommended to ensure the amine remains protonated and soluble.[1] Always use high-purity, degassed solvents.
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To maximize the shelf-life of your solutions, it is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
For aqueous solutions intended for short-term use, store at 2-8°C.[4]
-
Protect all solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
If possible, store under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: A forced degradation study is a common approach to quickly assess the stability of a compound under various stress conditions.[2][3] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products. The results can help in developing a stable formulation and a stability-indicating analytical method.
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions. A stability-indicating method, such as HPLC-UV, should be developed to separate the parent compound from its degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase of your analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products.
-
Data Presentation
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate to Low | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Moderate | Free base precipitation, potential ring opening |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Low | N-oxides, hydroxylated derivatives |
| Thermal | - | 60°C | 24 hours | High | Minimal degradation expected |
| Photolytic | UV/Vis Light | Room Temp | 24 hours | Moderate to Low | Photodegradation products |
Note: This table presents expected outcomes based on general chemical principles and should be confirmed by experimental data.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for Chroman-3-amine.
References
Technical Support Center: Chiral Separation of Chroman-3-amine
Welcome to the technical support center for the chiral separation of Chroman-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. The enantiomeric purity of Chroman-3-amine and its derivatives is critical in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide offers practical solutions and detailed protocols to overcome common challenges in the enantioselective separation of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chiral separation of Chroman-3-amine.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for Chroman-3-amine?
Answer: Poor peak shape for Chroman-3-amine is a frequent issue in chiral chromatography, often arising from interactions between the basic amine and the stationary phase, or from a suboptimal mobile phase composition. Here are the primary causes and their solutions:
-
Silanol Interactions: Free silanol groups on silica-based chiral stationary phases (CSPs) can strongly interact with the basic amine of Chroman-3-amine, leading to peak tailing.
-
Solution: Introduce a basic modifier to the mobile phase to mask these silanol groups. Common additives include diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1% (v/v). Be aware that prolonged use of basic additives can alter the column's chemistry, so it is advisable to dedicate columns for methods using such modifiers.
-
-
Analyte Ionization State: The ionization state of the amine can significantly impact its interaction with the CSP.
-
Solution: The addition of acidic or basic modifiers can control the ionization state of Chroman-3-amine. For basic compounds like this, a basic modifier is generally preferred.
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting or tailing.
-
Solution: Reduce the sample concentration or the injection volume. A good starting point is a concentration of 1 mg/mL.
-
Question: I am seeing no separation or very poor resolution of the Chroman-3-amine enantiomers. What should I do?
Answer: A lack of separation is a common hurdle in developing a chiral method. This indicates that the chosen CSP and mobile phase are not creating a sufficient difference in the interaction energy between the two enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, so separation depends on the formation of transient diastereomeric complexes with the CSP.
Here is a systematic approach to troubleshoot this issue:
-
Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical factor in chiral separations. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice and have broad applicability. If your current CSP is not providing separation, screening a variety of CSPs is the most effective strategy.
-
Optimize the Mobile Phase:
-
Solvent Composition: The type and ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (often n-hexane in normal-phase chromatography) significantly influence selectivity. Systematically vary the percentage of the alcohol modifier.
-
Additives/Modifiers: For a basic compound like Chroman-3-amine, adding a basic modifier like DEA or TEA (typically 0.1% v/v) to the mobile phase can dramatically improve peak shape and resolution.
-
-
Adjust the Temperature: Temperature can affect the thermodynamics of the chiral recognition mechanism. Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to observe its effect on resolution. While lower temperatures often improve resolution, this is not always the case.
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, which may lead to improved resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a chiral separation method for Chroman-3-amine?
A1: A good starting point is to use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD or Chiralpak AD) with a mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). A common starting mobile phase is 90:10 (v/v) n-Hexane:Isopropanol with 0.1% DEA, at a flow rate of 1.0 mL/min.
Q2: How do I prepare my Chroman-3-amine sample for analysis?
A2: Dissolve the racemic standard of Chroman-3-amine in the initial mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection to prevent column plugging.
Q3: Can I use supercritical fluid chromatography (SFC) for the chiral separation of Chroman-3-amine?
A3: Yes, SFC can be an excellent alternative to HPLC for the chiral separation of amines. It often provides faster separations and uses less organic solvent. A typical mobile phase would be carbon dioxide with a methanol modifier and a basic additive like TEA.
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors:
-
Contaminated mobile phase: Ensure you are using high-purity solvents and that your mobile phase is properly degassed.
-
Detector issues: The detector lamp may be nearing the end of its life, or the flow cell could be dirty.
-
Column contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
Quantitative Data and Experimental Protocols
Table 1: Example Chiral HPLC Conditions for a Substituted 3-Aminochromane Derivative
| Parameter | Condition |
| Column | Daicel Chiralcel-OD (10 µm) |
| Mobile Phase | Hexane:Isopropanol = 90:10 (v/v) |
| Flow Rate | 2.0 mL/min |
| Temperature | 40 °C |
| Detection | UV at 211 nm |
| Retention Times | t_minor = 5.10 min, t_major = 9.50 min |
| Data from the analysis of a related chiral chromane derivative.[1] |
Experimental Protocol: Chiral Method Development Screening
This protocol outlines a systematic approach to developing a chiral separation method for Chroman-3-amine.
-
Analyte Preparation: Prepare a 1 mg/mL solution of racemic Chroman-3-amine in the initial mobile phase.
-
Column Selection: Begin with a polysaccharide-based CSP, such as one derived from amylose or cellulose.
-
Initial Screening (Normal-Phase):
-
Equilibrate the column with a starting mobile phase of 90:10 (v/v) n-Hexane:Isopropanol containing 0.1% DEA at a flow rate of 1.0 mL/min.
-
Inject 5-10 µL of the sample.
-
If no separation is observed, repeat the injection using 90:10 (v/v) n-Hexane:Ethanol with 0.1% DEA.
-
-
Optimization:
-
Once partial separation is achieved, optimize the resolution by systematically adjusting the percentage of the alcohol modifier (e.g., in 2-5% increments).
-
Vary the column temperature (e.g., test at 15°C, 25°C, and 40°C) to determine the optimal condition.
-
If necessary, reduce the flow rate (e.g., to 0.5 mL/min) to improve peak resolution.
-
Visualizations
Caption: A workflow for troubleshooting poor or no enantiomeric separation.
Caption: A systematic workflow for chiral method development.
References
Technical Support Center: Chroman-3-amine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of Chroman-3-amine hydrochloride. It includes frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q2: What are the visible signs of this compound degradation?
A2: The pure compound is typically a white to pale yellow solid.[1] Discoloration (e.g., turning brown), changes in texture, or poor solubility in recommended solvents may indicate degradation. For definitive assessment, analytical techniques like HPLC-UV are necessary to check for the appearance of impurity peaks.
Q3: What solvents are compatible with this compound?
A3: this compound is generally soluble in water and lower alcohols like methanol and ethanol. When preparing solutions, it is advisable to use de-gassed solvents to minimize dissolved oxygen, a potential oxidant.
Q4: What chemical incompatibilities should I be aware of?
A4: Avoid strong oxidizing agents, strong bases, and reactive compounds like acid chlorides and anhydrides. Exposure to atmospheric oxygen over extended periods, especially in solution, can lead to oxidation.[2]
Troubleshooting Guides
Issue 1: Unexpected or Poor Experimental Results
Symptoms:
-
Inconsistent reaction yields.
-
Formation of unknown byproducts.
-
Loss of biological activity in assays.
Possible Cause: Degradation of the this compound starting material due to oxidation.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Analyze a sample of your this compound stock using a validated analytical method, such as HPLC-UV, to assess its purity.
-
Compare the chromatogram to a reference standard or a freshly opened batch. The presence of new or enlarged peaks suggests degradation.
-
-
Implement Inert Atmosphere Techniques:
-
When weighing the compound or preparing solutions, work under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Use solvents that have been de-gassed by sparging with nitrogen or argon.
-
-
Evaluate Reaction Conditions:
-
If the reaction is performed in the presence of air, consider running it under an inert atmosphere.
-
Be mindful of other reagents in the reaction mixture that could act as oxidants.
-
Issue 2: Solution Discoloration Over Time
Symptom:
-
A freshly prepared solution of this compound is clear and colorless, but turns yellow or brown upon standing.
Possible Cause: Oxidation of the amine moiety, which is often accelerated in solution and by exposure to light and air.
Troubleshooting Steps:
-
Protect from Light:
-
Store solutions in amber vials or wrap containers in aluminum foil.
-
-
Minimize Headspace:
-
Use vials that are appropriately sized for the volume of the solution to minimize the amount of air in the headspace.
-
-
Use Freshly Prepared Solutions:
-
For sensitive experiments, prepare solutions of this compound immediately before use.
-
-
Consider Antioxidants:
-
For stock solutions intended for longer-term storage, the addition of a small amount of an antioxidant may be beneficial, but this should be validated to ensure it does not interfere with downstream applications.
-
Potential Oxidation Pathway
Chroman-3-amine, as a secondary amine, is susceptible to oxidation. A likely pathway involves the formation of an imine, which could be further oxidized or hydrolyzed. The diagram below illustrates a potential oxidation mechanism.
Caption: Potential oxidation products of Chroman-3-amine.
Experimental Protocols
To quantitatively assess the stability of this compound and identify potential degradants, a forced degradation study is recommended.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Data Presentation
The results from the forced degradation study can be summarized as follows:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Assay of Chroman-3-amine HCl | % Total Impurities |
| Control | 0 | RT | 99.8 | 0.2 |
| 1N HCl | 24 | 60 | 98.5 | 1.5 |
| 1N NaOH | 24 | RT | 95.2 | 4.8 |
| 3% H₂O₂ | 24 | RT | 85.7 | 14.3 |
| Thermal (Solid) | 48 | 105 | 99.1 | 0.9 |
| Photolytic | 24 | RT | 97.4 | 2.6 |
Experimental Workflow Diagram
The following diagram outlines the workflow for conducting a forced degradation study.
Caption: Workflow for forced degradation study.
References
Technical Support Center: Scaling Up the Synthesis of Chroman-3-amine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Chroman-3-amine hydrochloride. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound suitable for scaling up?
A1: Two of the most common and scalable routes to synthesize Chroman-3-amine are the reduction of 3-nitro-2H-chromene and the reductive amination of chroman-3-one. The reduction of a 3-nitrochromene precursor is often favored for its straightforward reaction pathway and the availability of various reducing agents suitable for large-scale production.[1]
Q2: During the reduction of 3-nitro-2H-chromene using catalytic hydrogenation, I am observing inconsistent reaction times and incomplete conversion at a larger scale. What could be the cause?
A2: Inconsistent reaction times and incomplete conversion during scale-up of catalytic hydrogenation can be attributed to several factors. Mass transfer limitations of hydrogen gas into the reaction mixture are a primary concern. Inadequate agitation, inefficient gas dispersion, or catalyst deactivation can all lead to poor reaction performance. Ensure your reactor is equipped with an appropriate agitator and gas inlet system to maximize the gas-liquid surface area. Catalyst poisoning by impurities in the starting material or solvent can also be an issue.
Q3: My isolated this compound is off-color (yellow or brown) after scaling up. What is the likely cause and how can I prevent it?
A3: Discoloration in the final product upon scale-up can result from several sources. Over-exposure to heat or air during workup and isolation can lead to the formation of colored impurities through oxidation. Inefficient removal of residual catalysts or colored byproducts from the preceding steps can also contribute. To mitigate this, consider performing the workup and isolation under an inert atmosphere (e.g., nitrogen) and ensure efficient purification. Using activated carbon treatment before the final crystallization can also help remove colored impurities.
Q4: I am facing difficulties with the crystallization of this compound at a larger volume, resulting in a low yield and an oily product. What should I do?
A4: Crystallization challenges are common during scale-up. The hydrochloride salt can be hygroscopic, leading to an oily product if exposed to atmospheric moisture.[2] The presence of even small amounts of impurities can inhibit crystallization. For successful large-scale crystallization, it is crucial to use a high-purity starting material. A suitable solvent system, such as methanol/ether or isopropanol/HCl, is critical.[2] Ensure slow cooling rates and gentle agitation to promote the formation of well-defined crystals. Performing the filtration and drying under a dry, inert atmosphere is also recommended to prevent moisture absorption.[2]
Q5: How can I effectively monitor the progress of the reduction reaction at a large scale?
A5: Monitoring reaction progress at scale can be achieved using in-process controls such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[2] For catalytic hydrogenations, monitoring hydrogen uptake can also provide a real-time indication of the reaction rate and completion. Regular sampling from the reactor (using a safe sampling system) for analysis will help track the disappearance of the starting material and the appearance of the product, allowing for a timely reaction quench.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reduction Reaction | - Agitation: Ensure efficient agitation to maintain catalyst suspension and improve hydrogen dispersion. - Catalyst Activity: Use a fresh, high-quality catalyst (e.g., Palladium on carbon).[1] Consider catalyst loading optimization for the larger scale. - Hydrogen Pressure: Ensure the reactor is maintaining the target hydrogen pressure throughout the reaction.[1] |
| Product Loss During Workup | - Aqueous Extractions: The hydrochloride salt is water-soluble.[2] Minimize the volume and number of aqueous washes. Ensure the pH of the aqueous phase is appropriate to keep the product in its desired form (free base or salt) during extractions. - Filtration: Use appropriate filter media to avoid loss of fine crystals. Wash the filter cake with a cold, non-polar solvent to recover residual product. |
| Poor Crystallization Recovery | - Solvent System: Optimize the crystallization solvent system for the larger volume. A higher volume-to-surface area ratio at scale can affect cooling and saturation profiles. - Seeding: Consider using seed crystals to induce crystallization and improve consistency. |
Issue 2: Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | - Reaction Monitoring: Use HPLC or TLC to ensure the reaction goes to completion before workup.[2] - Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (if thermally stable). |
| Byproduct Formation | - Temperature Control: For exothermic reactions, ensure adequate cooling capacity to prevent temperature overshoots that can lead to side reactions.[2] - Purification: Implement an appropriate purification step before salt formation. This could include flash column chromatography or a recrystallization of the free base. For basic amines, using a mobile phase modifier like triethylamine (0.5-1%) can improve peak shape during column chromatography.[3] |
| Residual Solvent | - Drying: Dry the final product under vacuum at an appropriate temperature for a sufficient duration. Use a nitrogen bleed to facilitate solvent removal. |
Experimental Protocols
Protocol: Scaled-Up Synthesis of this compound via Reduction of 3-Nitro-2H-chromene
Step 1: Catalytic Hydrogenation of 3-Nitro-2H-chromene
-
Reactor Setup: Charge a suitable hydrogenation reactor with 3-nitro-2H-chromene (1.0 eq) and a suitable solvent such as methanol or ethanol (5-10 volumes).
-
Inerting: Purge the reactor with nitrogen to remove any residual air.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully add Palladium on carbon (10% w/w, 0.05-0.1 eq) to the reactor.[1]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous agitation. Maintain the reaction temperature at room temperature or as optimized.[1]
-
Monitoring: Monitor the reaction by hydrogen uptake and by periodic sampling for HPLC or TLC analysis until the starting material is consumed.
-
Catalyst Filtration: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Wash the filter cake with the reaction solvent.
Step 2: Formation and Isolation of this compound
-
Solvent Removal: Concentrate the filtrate from Step 1 under reduced pressure to a smaller volume.
-
Acidification: Cool the concentrated solution in an ice bath. Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) with stirring until the pH is acidic (pH 1-2).
-
Crystallization: Continue stirring in the cold bath to induce crystallization. The product should precipitate as a white solid.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-basic impurities.
-
Drying: Dry the this compound under vacuum at 40-50°C until a constant weight is achieved.
Data Presentation
Table 1: Comparison of Reaction Parameters at Lab vs. Pilot Scale
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| 3-Nitro-2H-chromene | 10 g | 1 kg | Ensure consistent purity of starting material. |
| Solvent (Methanol) | 100 mL | 10 L | Heat of dissolution may be more significant at scale. |
| 10% Pd/C Catalyst | 1 g | 100 g | Safe handling and charging of pyrophoric catalyst at scale. |
| Hydrogen Pressure | 50 psi | 50 psi | Ensure adequate gas dispersion and mass transfer. |
| Reaction Time | 4-6 hours | 6-10 hours | May be longer due to mass transfer limitations. |
| Typical Yield | 85-95% | 80-90% | Potential for slightly lower yields due to handling losses. |
| Purity (HPLC) | >98% | >98% | Dependent on effective purification and isolation. |
Mandatory Visualization
Caption: Experimental workflow for the scaled-up synthesis of this compound.
References
Dealing with emulsion during Chroman-3-amine hydrochloride workup
Technical Support Center: Chroman-3-amine Hydrochloride Workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering emulsion formation during the workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my this compound synthesis?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1][2] During the workup of this compound, emulsions can form for several reasons:
-
Surfactant-like impurities: The reaction mixture may contain byproducts or unreacted starting materials that act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the emulsion.[1][3]
-
Agitation: Vigorous shaking or stirring of the separatory funnel can facilitate the formation of fine droplets that are slow to coalesce.[3][4]
-
pH changes: As an amine salt, the solubility of this compound and its free base form is highly dependent on the pH of the aqueous phase. Transitioning between acidic and basic conditions can sometimes lead to the formation of finely dispersed solids or oils that stabilize emulsions.[5][6]
-
Presence of fine solid particles: Insoluble impurities can accumulate at the interface between the two liquid phases, preventing the droplets from merging.[7]
Q2: How can I prevent emulsion formation in the first place?
A2: Prevention is often the most effective strategy.[1] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[3]
-
Solvent Choice: If possible, select an organic solvent that has a significantly different density from water and a low tendency to form emulsions.
-
Pre-workup Filtration: If your reaction mixture contains solid byproducts, consider filtering them through a pad of Celite® before proceeding with the aqueous workup.[7]
-
Controlled pH Adjustment: When basifying the aqueous layer to extract the free amine, add the base slowly and with gentle swirling to avoid localized high concentrations that might cause precipitation and emulsion formation.
Q3: Is it better to add salt (brine) as a solid or a saturated solution to break an emulsion?
A3: Both methods can be effective. Adding a saturated brine solution increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic compounds in the aqueous phase.[2][8] Adding solid salt, such as sodium chloride, can also be effective and has the advantage of not increasing the volume of the aqueous layer.[9] The choice may depend on the specific circumstances of your experiment.
Troubleshooting Guide: Breaking Emulsions
If you have already formed an emulsion during the workup of this compound, follow these steps in a sequential manner.
Initial Steps (Least Invasive)
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gravity alone may be sufficient to cause the layers to separate.[8]
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets.[4]
Chemical Interventions
If the initial steps fail, proceed with the following chemical additions.
| Method | Description | Advantages | Disadvantages |
| Salting Out | Add saturated aqueous NaCl (brine) or solid NaCl to the separatory funnel.[1][10] | Generally effective and chemically benign to most organic compounds. | May not work for highly stable emulsions. |
| pH Adjustment | Since you are working with an amine, carefully adjust the pH. If the emulsion formed under basic conditions (after adding NaOH to extract the free amine), try adding a small amount of dilute HCl to slightly lower the pH. Conversely, if the emulsion is in an acidic solution, a small addition of base might help. | Can be very effective for emulsions stabilized by pH-sensitive compounds.[2][4] | Risk of product degradation if it is sensitive to pH changes. |
| Solvent Addition | Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding a small amount of a less polar solvent like hexanes or a more polar solvent like a small amount of methanol can alter the properties of the organic phase and break the emulsion.[1][2] | Can disrupt the intermolecular forces stabilizing the emulsion. | May complicate solvent removal later. |
Physical Methods
For particularly stubborn emulsions, physical methods may be necessary.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool in a Hirsch or Büchner funnel.[7][9] The fine particles of the filter aid can help to break up the emulsified droplets.
-
Centrifugation: If the volume is manageable, transfer the emulsion to centrifuge tubes and spin for 5-15 minutes.[2][8] The increased gravitational force will compel the separation of the layers.
-
Heating or Cooling: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and promote separation.[2] Conversely, cooling the mixture in an ice bath can sometimes be effective.[2] Exercise caution with heating, especially when using volatile organic solvents.
Experimental Protocols
Protocol 1: Standard Emulsion Breaking by Salting Out
-
Transfer the emulsified mixture to a separatory funnel.
-
Prepare a saturated solution of sodium chloride (brine) by dissolving solid NaCl in water until no more salt dissolves.
-
Add the brine solution to the separatory funnel in small portions (e.g., 10-20 mL for a 250 mL mixture).
-
After each addition, gently swirl the funnel and allow it to stand for a few minutes to observe any changes.
-
Continue adding brine until the emulsion breaks and a clear interface between the aqueous and organic layers is visible.
-
Separate the layers as usual.
Protocol 2: Filtration through Celite® for Stubborn Emulsions
-
Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent used in your extraction.
-
Prepare a slurry of Celite® in the same organic solvent.
-
Pour the slurry onto the filter paper to form a packed pad approximately 1-2 cm thick.
-
Apply a gentle vacuum to settle the pad and remove excess solvent.
-
Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.
-
The filtrate should collect as two distinct layers. If some emulsion remains, it can be passed through the Celite® pad a second time.
Visual Guides
Decision-Making Workflow for Emulsion Troubleshooting
Caption: Decision-making flowchart for troubleshooting emulsions.
Experimental Workflow for this compound Workup
Caption: General workup procedure for Chroman-3-amine.
References
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Chroman-3-amine Hydrochloride Purity
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Chroman-3-amine hydrochloride is a cornerstone of safe and effective drug development. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for determining the chemical and enantiomeric purity of this compound. The information is supported by detailed experimental protocols and data presented for easy comparison.
The primary analytical challenges associated with this compound stem from its structural characteristics: a primary amine that is highly polar and chiral, and which lacks a strong ultraviolet (UV) chromophore. These characteristics necessitate specific analytical strategies to ensure accurate and reliable purity assessment.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for purity determination is critical. Below is a comparison of a robust HPLC method with other viable alternatives, highlighting their principles, advantages, and limitations.
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization | Method B: Supercritical Fluid Chromatography (SFC) | Method C: Gas Chromatography (GC) with Headspace Analysis | Method D: Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on hydrophobicity after derivatization to introduce a UV-active and potentially chiral resolving moiety. | Separation based on analyte partitioning between a supercritical fluid mobile phase and a stationary phase, often chiral. | Separation of volatile amines in the headspace of a heated sample vial based on their boiling points and interaction with the stationary phase. | Absolute quantification based on the ratio of the integral of an analyte's NMR signal to that of a certified internal standard. |
| Stationary Phase | C18 (octadecylsilyl) silica gel. | Chiral Stationary Phase (e.g., cyclofructan-based).[1] | DB-624 or similar capillary column.[2][3] | Not applicable (non-separative technique).[4][5] |
| Mobile Phase | Acetonitrile/Water gradient with a buffer (e.g., ammonium formate). | Supercritical CO2 with a polar co-solvent (e.g., methanol) and additives.[1] | Inert carrier gas (e.g., Nitrogen, Helium).[3] | Deuterated solvent (e.g., D2O, DMSO-d6). |
| Advantages | Robust, versatile, widely available, and provides both chemical and enantiomeric purity with appropriate derivatization. | "Green" chemistry (less organic solvent), high throughput, and excellent for chiral separations.[1] | Highly sensitive for volatile impurities and residual solvents, suitable for hydrochloride salts.[2] | Primary method providing absolute purity without the need for a specific reference standard of the analyte; non-destructive.[4][5] |
| Limitations | Requires a derivatization step which can introduce variability. | Requires specialized instrumentation. | Limited to thermally stable and volatile compounds; derivatization may be needed. | Lower sensitivity compared to chromatographic methods, potential for signal overlap with impurities.[5] |
| Typical Use Case | Routine quality control for chemical and enantiomeric purity. | High-throughput screening of chiral separations in pharmaceutical development. | Analysis of volatile organic impurities and residual solvents. | Definitive determination of absolute purity and structural confirmation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method A: RP-HPLC with Pre-column Derivatization
This method describes the purity determination of this compound using pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which allows for sensitive UV detection.
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and diode array detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Reagents and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Borate Buffer: 0.1 M, pH 9.0.
-
FMOC-Cl Reagent: 5 mg/mL in Acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve this compound standard in diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Derivatization Procedure:
-
To 100 µL of standard or sample solution, add 200 µL of borate buffer.
-
Add 200 µL of FMOC-Cl reagent and vortex for 30 seconds.
-
Allow the mixture to react at room temperature for 15 minutes.
-
Quench the reaction by adding 100 µL of 0.1 M glycine solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method B: Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity
SFC is a powerful technique for the separation of enantiomers and is presented as an alternative to HPLC.[1]
1. Instrumentation:
-
SFC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Cyclofructan-based chiral stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Supercritical CO2 and Methanol with 0.2% Triethylamine as an additive.
-
Gradient: Isocratic elution with 20% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
3. Sample Preparation:
-
Diluent: Methanol.
-
Sample Solution (1 mg/mL): Dissolve this compound in methanol.
Method C: Headspace Gas Chromatography (HS-GC) for Volatile Impurities
This method is suitable for the determination of volatile impurities in the hydrochloride salt form of the drug substance.[2]
1. Instrumentation:
-
GC system with a headspace autosampler and a Flame Ionization Detector (FID).
2. Chromatographic Conditions:
-
Column: DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness).[2]
-
Carrier Gas: Nitrogen at a flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 200 °C.[2]
-
Detector Temperature: 250 °C.[2]
-
Oven Temperature Program: 40 °C for 10 min, then ramp to 240 °C at 40 °C/min.[2]
-
Split Ratio: 1:10.[2]
3. Headspace Parameters:
4. Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO) with imidazole.[2]
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent in a headspace vial.
Data Presentation
The following tables summarize the validation parameters for a typical RP-HPLC method for purity determination.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | 125,430 |
| 25 | 312,675 |
| 50 | 624,890 |
| 100 | 1,251,234 |
| 150 | 1,876,543 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision (Repeatability) Data (n=6)
| Parameter | Result |
| Mean Peak Area | 1,250,876 |
| Standard Deviation | 9,876 |
| Relative Standard Deviation (%RSD) | 0.79% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 101.5 | 101.5 |
| 120% | 120 | 119.4 | 99.5 |
| Average Recovery (%) | 100.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD (Signal-to-Noise = 3:1) | 0.15 |
| LOQ (Signal-to-Noise = 10:1) | 0.50 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the discussed analytical techniques.
References
A Comparative Analysis of the Biological Activity of (R)- and (S)-Chroman-3-amine: An Insight into the Significance of Stereochemistry in the Chroman Scaffold
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1][2] Research has demonstrated that chroman derivatives exhibit significant potential in therapeutic areas such as oncology, infectious diseases, and neurodegenerative disorders.[1][3] The specific arrangement of substituents on the chroman ring, including their stereochemical orientation, can profoundly influence the interaction of these compounds with biological targets, leading to differences in potency, efficacy, and even the nature of the biological response.
The Critical Role of Stereoisomerism in Drug Action
In pharmacology, it is a well-established principle that the three-dimensional structure of a molecule is critical for its biological activity.[4][5] Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and pharmacokinetic properties.[4] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[5] For instance, in the case of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the (S)-(+)-enantiomer is responsible for the majority of the anti-inflammatory activity.[6] Similarly, for profens, the (S) enantiomer is a more potent inhibitor of cyclooxygenase than the (R) enantiomer.[7][8]
Given this precedent, it is highly probable that (R)- and (S)-Chroman-3-amine will exhibit distinct biological activities. The spatial orientation of the amine group at the chiral center on the C3 position of the chroman ring will likely dictate the binding affinity and interaction with specific biological targets.
Biological Activities of Chroman Derivatives: A Comparative Overview
While specific data for the enantiomers of Chroman-3-amine is lacking, a review of structurally related chroman derivatives provides valuable insights into their potential therapeutic applications. The following table summarizes the biological activities of various chroman derivatives, illustrating the diverse potential of this chemical class.
| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |
| Spirocyclic chroman derivatives | Anticancer | A spirocyclic chroman derivative (B16) showed an IC₅₀ of 96 nM against the 22Rv1 prostate cancer cell line. | [1] |
| Chroman-Schiff base-isatin hybrids | Anticancer | A hybrid molecule (6i) exhibited a GI₅₀ of 34.7 µM against the MCF-7 breast cancer cell line. | [1] |
| Flavanone/Chromanone derivatives | Anticancer | Certain derivatives demonstrated antiproliferative activity with IC50 values ranging from 10 to 30 μM in colon cancer cell lines, with pro-oxidant properties identified as a key mechanism. | [9] |
| Chroman-4-one derivatives | Antifungal | Showed more potent activity against Candida species than the positive control. | [1] |
| Spiropyrrolidine-chromanone hybrids | Antibacterial | A bromo-substituted hybrid (9d) displayed increased antibacterial activity against various bacterial strains. | [1] |
| Chromene and Chromane derived amines | Antiprotozoal | Showed promising activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, and Leishmania donovani. | [10] |
| Chromeno[3,2-c]pyridines | Anti-Alzheimer's disease | Derivatives exhibited multitarget inhibitory activity against monoamine oxidases (MAO A and B), acetyl- and butyrylcholinesterase (AChE and BChE), and anti-aggregation activity against β-amyloid. | [11] |
Experimental Protocols
To facilitate further research into the biological activities of chroman derivatives, including the specific enantiomers of Chroman-3-amine, a representative experimental protocol for an in vitro anticancer activity assay is provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture:
- Cancer cell lines (e.g., MCF-7, A549, etc.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
- Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
- A stock solution of the test compound (e.g., (R)- or (S)-Chroman-3-amine) is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are prepared in culture media.
- The media from the cell plates is replaced with media containing the different concentrations of the test compound. A vehicle control (media with solvent) is also included.
- Plates are incubated for a specified period (e.g., 48 or 72 hours).
4. MTT Assay:
- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The media is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
5. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to the vehicle control.
- The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Potential Signaling Pathways
The biological activities of chroman derivatives are often attributed to their modulation of specific cellular signaling pathways. For instance, their anticancer effects may be mediated through the inhibition of pathways like the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and is frequently dysregulated in cancer.[1]
Conclusion
While a definitive comparison of the biological activities of (R)- and (S)-Chroman-3-amine awaits direct experimental evaluation, the existing body of research on the chroman chemical class strongly suggests that stereochemistry is a critical determinant of their pharmacological effects. The distinct spatial arrangement of the amine group in each enantiomer is likely to result in different interactions with biological targets, leading to unique activity profiles. Further investigation into the synthesis and biological evaluation of the individual enantiomers of Chroman-3-amine is warranted to fully elucidate their therapeutic potential and to advance our understanding of the structure-activity relationships within this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological differences between R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. R- and S-isomers of nonsteroidal anti-inflammatory drugs differentially regulate cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and chromane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Structural Dance of Activity: A Comparative Guide to Chroman-3-amine Analogs
For researchers, scientists, and drug development professionals, the chroman scaffold represents a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of chroman-3-amine analogs, focusing on their interactions with key biological targets implicated in neurological disorders. Through a synthesis of experimental data, this report illuminates the subtle molecular modifications that dictate the potency and selectivity of these promising therapeutic agents.
The versatile chroman core, a fusion of a benzene ring and a dihydropyran ring, has given rise to a multitude of derivatives with diverse pharmacological activities. Analogs of chroman-3-amine, in particular, have emerged as potent modulators of enzymes and receptors central to neurotransmission, including monoamine oxidases (MAO), cholinesterases, and serotonin receptors. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of next-generation therapeutics.
Comparative Analysis of Biological Activity
The biological activity of chroman-3-amine analogs is profoundly influenced by the nature and position of substituents on the chroman ring system and the amine functionality. The following tables summarize the quantitative data for various analogs against key neurological targets.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1]
Table 1: Inhibitory Activity of Chroman Analogs against MAO-A and MAO-B
| Compound | Modifications | Target | IC50 (µM) | Selectivity Index (SI) vs MAO-A |
| 1 | 7-methoxy-3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one | MAO-B | 0.015 | >6700 |
| 2 | 2- and 3-(N-cyclicamino)chromone derivative | MAO-B | 0.15 | >670 |
| 3 | 2- and 3-(N-cyclicamino)chromone derivative | MAO-A | 0.32 | - |
| 4 | 2- and 3-(N-cyclicamino)chromone derivative | MAO-B | 0.63 | - |
Data sourced from a review on chromone derivatives as neuroprotective agents.
The data clearly indicates that 3-(N-cyclicamino)chromone derivatives are potent and selective inhibitors of MAO-B. Compound 1 , with a 7-methoxy substitution and a 4-phenyl-1-piperazinyl moiety at the 3-position, stands out as an exceptionally potent and selective MAO-B inhibitor.
Butyrylcholinesterase (BuChE) Inhibition
Butyrylcholinesterase is an important enzyme in the breakdown of the neurotransmitter acetylcholine. Its inhibition is a therapeutic target for Alzheimer's disease.
Table 2: Inhibitory Activity of gem-Dimethylchroman-4-amine Analogs against Butyrylcholinesterase (eqBuChE)
| Compound | R Group | IC50 (µM) |
| 4a | H | 38 |
| 4b | 8-OMe | 7.6 |
| 4e | 6-Me | 52 |
Data from a study on chromane derivatives for Alzheimer's disease.
These results suggest that substitution on the aromatic ring of the chroman-4-amine scaffold significantly impacts BuChE inhibitory activity. An electron-donating methoxy group at the 8-position (Compound 4b ) enhances potency, while a methyl group at the 6-position (Compound 4e ) is less favorable compared to the unsubstituted analog (Compound 4a ).
Serotonin 5-HT1A Receptor Binding
The 5-HT1A receptor is a subtype of serotonin receptor implicated in anxiety and depression.
Table 3: Binding Affinity of 3-Amino-Chromane Analogs for the 5-HT1A Receptor
| Compound | Stereochemistry | Substituent on Amino Group | Ki (nM) |
| (3R,4R)-3a | (3R,4R) | Phenethylamine | 2.1 |
| (3S,4S)-3a | (3S,4S) | Phenethylamine | ~105 |
| (3R,4R)-3n | (3R,4R) | Cyclohexylmethyl ether | 1.5 |
Data from a study on 3-amino-chromane-derived σ1 receptor ligands, which also assessed 5-HT1A affinity.[2]
The stereochemistry of the 3-amino-chromane core is a critical determinant of binding affinity for the 5-HT1A receptor. The (3R,4R) enantiomer (3R,4R)-3a displays significantly higher affinity than its (3S,4S) counterpart. Furthermore, modification of the substituent on the amino group, as seen in the cyclohexylmethyl ether analog (3R,4R)-3n , can lead to even greater affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key assays cited in this guide.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay quantifies MAO-A and MAO-B inhibition by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., p-Tyramine for both isoforms, or selective substrates like Benzylamine for MAO-B)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds and control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors in MAO Assay Buffer.
-
In a 96-well plate, add the diluted compounds, control inhibitors, and a vehicle control.
-
Add the MAO enzyme (either MAO-A or MAO-B) to each well and incubate for a specified time at 37°C.
-
Prepare a substrate solution containing the MAO substrate, Amplex® Red, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.
-
The rate of fluorescence increase is proportional to MAO activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures BuChE activity by quantifying the production of thiocholine from the hydrolysis of butyrylthiocholine.
Materials and Reagents:
-
Butyrylcholinesterase (BChE) enzyme (e.g., from equine serum)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Butyrylthiocholine Iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Test compounds and a known inhibitor (e.g., donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the test compounds and a control inhibitor in phosphate buffer.
-
In a 96-well plate, add the diluted compounds, control inhibitor, and a vehicle control.
-
Add the DTNB solution to all wells.
-
Add the BChE enzyme solution to each well and incubate for a specified time at room temperature.
-
Initiate the reaction by adding the BTCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
The rate of increase in absorbance is proportional to the BChE activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][4]
Visualizing the Molecular Landscape
Diagrams are powerful tools for conceptualizing complex biological processes and experimental designs.
Caption: Monoamine Neurotransmitter Degradation Pathway and MAO Inhibition.
This diagram illustrates the role of Monoamine Oxidase (MAO) in the degradation of monoamine neurotransmitters within the presynaptic neuron. Chroman-3-amine analogs that act as MAO inhibitors block this degradation process, thereby increasing the amount of neurotransmitter available in the synaptic cleft.[5][6]
Caption: Workflow for Structure-Activity Relationship (SAR) Analysis.
This workflow outlines the iterative process of SAR studies. It begins with a lead compound, followed by the synthesis and biological evaluation of a library of analogs. The resulting data is then analyzed to establish SARs, which in turn guides the design of more potent and selective compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 6. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Chroman-3-amine
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules like chroman-3-amine, a scaffold found in many biologically active compounds. This guide provides a comprehensive comparison of analytical techniques for determining the ee of chiral chroman-3-amine, complete with experimental data and detailed protocols to aid in method selection and implementation.
The stereochemistry of chroman-3-amine and its derivatives plays a pivotal role in their pharmacological activity.[1] Therefore, robust and accurate analytical methods are necessary to quantify the enantiomeric purity of these compounds. The primary methods employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. More rapid, though often less direct, optical methods such as Circular Dichroism (CD) spectroscopy are also gaining traction.
Comparison of Analytical Methods
The choice of analytical technique depends on several factors, including the sample matrix, the required accuracy and precision, available instrumentation, and throughput needs. Below is a comparative summary of the most common methods for determining the enantiomeric excess of chiral amines.
| Method | Principle | Advantages | Disadvantages | Common Application for Chroman-3-amine |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision, direct separation, well-established methods.[2] | Can require method development to find a suitable CSP and mobile phase.[2] | Direct analysis of enantiomeric composition.[1] |
| Chiral GC | Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase. | High resolution, suitable for volatile and thermally stable compounds.[3] | Requires derivatization for non-volatile amines, potential for thermal degradation. | Analysis of volatile derivatives of chroman-3-amine. |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct signals in the NMR spectrum.[4] | Provides structural information, no separation needed, can be used for absolute configuration determination.[5][6] | Lower sensitivity than chromatographic methods, potential for signal overlap, requires chiral auxiliaries.[4] | Determination of relative stereochemistry and ee after derivatization.[1] |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Rapid analysis, high-throughput screening potential.[7][8] | Indirect method, often requires derivatization or complexation to enhance the signal, calibration curve needed.[7][8] | High-throughput screening of enantioselective reactions. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation and quantification of enantiomers.[1][2][9] The key to a successful separation is the selection of the appropriate chiral stationary phase (CSP).[1]
Protocol for a Substituted Chroman-3-amine Derivative: [1]
-
Column: Daicel Chiralcel-OD (10 µm particle size)
-
Mobile Phase: Hexane:Isopropanol = 90:10 (v/v)
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 211 nm
-
Sample Preparation: Dissolve the chroman-3-amine derivative in the mobile phase.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.
Workflow for Chiral HPLC Method Development
Caption: Workflow for ee determination by Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for determining the enantiomeric excess of chiral amines, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent.[4] This creates a chemical shift difference between the diastereomers that can be observed and quantified.
Protocol using a Chiral Derivatizing Agent (e.g., Mosher's Acid):
-
Derivatization: React the chroman-3-amine sample with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-Mosher's acid chloride, in an appropriate deuterated solvent (e.g., CDCl3) in an NMR tube. The reaction forms diastereomeric amides.
-
NMR Acquisition: Acquire a high-resolution proton (¹H NMR) or fluorine (¹⁹F NMR if the derivatizing agent is fluorinated) spectrum of the resulting solution.[5]
-
Data Analysis: Identify a well-resolved signal corresponding to a proton or fluorine atom in the diastereomeric products that shows a clear chemical shift difference (Δδ). Integrate the signals for both diastereomers. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
Workflow for NMR-based ee Determination
Caption: Workflow for ee determination by NMR spectroscopy.
Chiral Gas Chromatography (GC)
For chroman-3-amine and its derivatives to be analyzed by GC, they often require derivatization to increase their volatility and thermal stability.
General Protocol for Chiral GC:
-
Derivatization: React the chroman-3-amine with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a volatile derivative.
-
GC Analysis: Inject the derivatized sample onto a GC equipped with a chiral capillary column (e.g., a cyclodextrin-based column).[10]
-
Temperature Program: Use a temperature program to achieve separation of the diastereomeric derivatives.
-
Detection: A Flame Ionization Detector (FID) is commonly used.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two separated enantiomers.
Logical Framework for Method Selection
The selection of the most appropriate method for determining the enantiomeric excess of chroman-3-amine involves considering several experimental factors.
Decision Tree for Method Selection
Caption: Decision tree for selecting an ee determination method.
This guide provides a starting point for researchers working with chiral chroman-3-amine. The optimal method will always be a balance of the specific research needs and the available resources. It is often beneficial to use orthogonal methods to confirm results, for instance, using both chiral HPLC and NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. web.mit.edu [web.mit.edu]
A Comparative Guide to the Synthesis of Chroman-3-amine: An Essential Scaffold in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the chroman-3-amine core represents a privileged scaffold found in a multitude of biologically active compounds. The efficient and stereoselective synthesis of this key intermediate is therefore of paramount importance. This guide provides a comparative analysis of three prominent synthetic routes to Chroman-3-amine: Reductive Amination of Chroman-3-one, Reduction of 3-Nitrochromene, and Asymmetric Hydrogenation of Enamides. We present a head-to-head comparison of these methodologies, supported by quantitative data and detailed experimental protocols, to facilitate the selection of the most appropriate synthetic strategy.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to Chroman-3-amine is dictated by factors such as the desired stereochemistry, required scale, and the availability of starting materials and reagents. The following table summarizes the key parameters for the three primary synthetic strategies.
| Parameter | Route 1: Reductive Amination of Chroman-3-one | Route 2: Reduction of 3-Nitrochromene | Route 3: Asymmetric Hydrogenation of Enamide |
| Starting Material | Chroman-3-one | 3-Nitro-2H-chromene | N-acyl enamine of Chroman-3-one |
| Key Reagents | Amine source (e.g., NH₄OAc), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, IRED enzyme) | Reducing agent (e.g., H₂/Pd/C, LiAlH₄, NaBH₄/Raney Ni) | H₂, Chiral Ru-catalyst (e.g., Ru-Synphos) |
| Reaction Type | One-pot imine/enamine formation and reduction | Reduction | Asymmetric Hydrogenation |
| Typical Yield | 60-85% (chemical), >90% (enzymatic) | 70-95% | 85-96%[1] |
| Stereocontrol | Generally produces racemic mixture (chemical); High enantioselectivity (enzymatic) | Produces racemic mixture | Excellent enantioselectivity (up to 96% ee)[1] |
| Reaction Conditions | Mild (room temperature) | Mild to moderate (room temperature to reflux) | Mild (room temperature, high pressure) |
| Advantages | Readily available starting material, one-pot procedure, enzymatic option for high enantioselectivity. | Versatile route, amine functionality introduced late in the synthesis. | High yield and excellent enantioselectivity, atom-economical. |
| Disadvantages | Chemical methods are not stereoselective, potential for over-alkylation. | Multi-step synthesis of the nitroalkene precursor may be required. | Requires synthesis of the enamide substrate and use of a specialized chiral catalyst. |
Experimental Protocols
Route 1: Reductive Amination of Chroman-3-one
This one-pot procedure involves the in-situ formation of an imine from chroman-3-one and an amine source, which is then reduced to the corresponding amine.
Materials:
-
Chroman-3-one
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of chroman-3-one (1.0 mmol) in methanol (10 mL), add ammonium acetate (10.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Chroman-3-amine.
Route 2: Reduction of 3-Nitrochromene
This method involves the reduction of a 3-nitro-2H-chromene precursor to the saturated amine. Catalytic hydrogenation is a common and efficient method for this transformation.[2]
Materials:
-
3-Nitro-2H-chromene
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of 3-nitro-2H-chromene (1.0 mmol) in methanol (10 mL), add 10% Pd/C (10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas three times.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield Chroman-3-amine.
Route 3: Asymmetric Hydrogenation of an Enamide
This highly enantioselective method utilizes a chiral ruthenium catalyst to hydrogenate an enamide precursor derived from chroman-3-one.[1]
Materials:
-
N-acetyl-3-amino-2H-chromene (enamide precursor)
-
[Ru(COD)(2-methylallyl)₂]
-
(R)-Synphos
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)
-
Degassed Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, to a vial, add the N-acetyl-3-amino-2H-chromene (0.5 mmol), [Ru(COD)(2-methylallyl)₂] (0.002 mmol), and (R)-Synphos (0.0022 mmol).
-
Add degassed methanol (5 mL) and stir the mixture for 10 minutes.
-
Add HBF₄·OEt₂ (0.005 mmol).
-
Transfer the resulting solution to a stainless steel autoclave.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully release the pressure and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the chiral N-acetyl-3-aminochroman.
-
The acetyl protecting group can be removed under standard conditions to yield the enantiomerically enriched Chroman-3-amine.
Visualization of Synthetic Pathways
Caption: Reductive Amination of Chroman-3-one.
Caption: Reduction of 3-Nitro-2H-chromene.
Caption: Asymmetric Hydrogenation of an Enamide.
References
Navigating the Receptor Landscape: A Comparative Guide to the Cross-Reactivity of Chroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chroman-3-amine hydrochloride is a versatile chemical scaffold with emerging interest in medicinal chemistry. Its structural similarity to known pharmacologically active agents necessitates a thorough understanding of its potential off-target interactions to guide drug discovery and development efforts. This guide provides a comparative analysis of the known cross-reactivity of chroman-3-amine derivatives with various receptor systems, supported by available experimental data and detailed methodologies.
Executive Summary
Quantitative Cross-Reactivity Data
The following table summarizes the available receptor binding affinity data for derivatives of Chroman-3-amine. It is crucial to note that these data are for substituted derivatives and may not be fully representative of the parent compound, this compound. The data is presented to infer a potential cross-reactivity profile and to highlight receptors of interest for further investigation.
| Receptor Family | Receptor Subtype | Test Compound | Ligand | Kᵢ (nM) | % Inhibition @ 10µM | Reference |
| Sigma | σ₁ | (3R,4R)-3-Amino-chromane derivative | --INVALID-LINK---Pentazocine | 2.1 | - | [ACS Omega, 2020] |
| TMEM97 (σ₂) | (3R,4R)-3-Amino-chromane derivative | - | >75.6 (36-fold selectivity vs σ₁) | - | [ACS Omega, 2020] | |
| Dopamine | D₂-like | Dipropyl-6-hydroxy-3-chromanamine | [³H]-5,6-DPAT | 106 | - | [PubMed, 1989] |
| D₂-like | Dipropyl-6-hydroxy-3-chromanamine | [³H]-N-0437 | 143 | - | [PubMed, 1989] | |
| Serotonin | 5-HT₂B | (3R,4R)-3-Amino-chromane derivative | - | >10,000 | <50% | [ACS Omega, 2020] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the cross-reactivity data is essential for its correct interpretation and for designing future experiments.
Radioligand Binding Assay for Receptor Affinity
This is a standard method to determine the binding affinity of a test compound to a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., --INVALID-LINK---Pentazocine for the σ₁ receptor) is used.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction mixture, containing the cell membranes, radioligand, and test compound, is incubated to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.
3. Separation and Detection:
-
The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Kᵢ) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound using radioligand binding assays.
Inferred Signaling Pathway Interactions
Based on the binding data for chroman-3-amine derivatives, interactions with dopamine D₂ and sigma-1 (σ₁) receptors are plausible. The diagram below illustrates the potential downstream signaling consequences of these interactions.
Conclusion and Future Directions
The available data suggests that this compound and its derivatives may exhibit significant affinity for sigma (σ) receptors and moderate affinity for dopamine D₂-like receptors. The minimal interaction with the 5-HT₂B receptor is a positive indication from a safety perspective. However, the lack of a comprehensive receptor screening profile for this compound itself represents a significant knowledge gap.
For researchers and drug development professionals, it is recommended to perform a broad receptor binding screen (e.g., a SafetyScreen panel) to definitively characterize the cross-reactivity profile of this compound. This will provide a clearer picture of its selectivity and potential off-target liabilities, which is critical for advancing any therapeutic development program based on this promising scaffold. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for conducting and interpreting such studies.
In Vivo Efficacy of Chroman-3-amine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various Chroman-3-amine derivatives against standard therapeutic agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Antidiabetic Chroman-3-amine Derivatives: DPP-4 Inhibition
A series of novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives have been identified as potent Dipeptidyl Peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Compound 22a, a standout from this series, has demonstrated comparable efficacy to the long-acting standard, omarigliptin.
In Vivo Efficacy Comparison:
| Compound | Dose (Oral) | DPP-4 Inhibition (>80%) Duration | Glucose Tolerance Improvement | Standard Comparator |
| Compound 22a | 3 mg/kg | 24 hours[1] | Comparable to Omarigliptin[1] | Omarigliptin |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard procedure to assess how quickly exogenous glucose is cleared from the blood, providing an indication of glucose homeostasis.
Procedure:
-
Animal Preparation: Mice are fasted for 4-6 hours prior to the test, with free access to water.[2]
-
Baseline Measurement: A baseline blood glucose level is measured from the tail vein using a glucometer.
-
Compound Administration: The test compound (e.g., Compound 22a) or the standard (e.g., omarigliptin) is administered orally.
-
Glucose Challenge: After a specific time following compound administration (e.g., 30 minutes), a sterile glucose solution (typically 2 g/kg body weight) is administered via oral gavage.[3]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge, commonly at 15, 30, 60, 90, and 120 minutes.[2][3]
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to determine the overall improvement in glucose tolerance.
Signaling Pathway: DPP-4 Inhibition
References
- 1. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of Chroman-3-amine Derivatives and Standard Serotonergic Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological properties of Chroman-3-amine derivatives against well-established serotonin receptor agonists and antagonists. Due to a lack of publicly available in vitro binding and functional data for Chroman-3-amine hydrochloride, this guide focuses on the reported activities of its derivatives to provide valuable insights for researchers in the field of serotonergic drug discovery. The data presented herein is intended to serve as a benchmark for the evaluation of novel compounds targeting the serotonin system.
Quantitative Comparison of Serotonergic Activity
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of various Chroman-3-amine derivatives and standard serotonin receptor ligands. This data is compiled from multiple publicly available sources and serves as a comparative reference. It is important to note that absolute values can vary between different experimental setups.
| Compound | Target Receptor | Action | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) |
| Chroman Derivatives | ||||
| 3-Amino-chromane (racemic) | 5-HT1A | - | 74[1] | - |
| 5-HT2B | - | Moderate Affinity[1] | - | |
| Lactam-fused chroman amine (racemic, cmpd 55) | 5-HT1A | Agonist | 22[2] | 284 (EC50)[2] |
| SERT | - | 20[2] | - | |
| C6-aryl substituted 3-(dimethylamino)chroman derivatives | 5-HT7 | Agonist | nM to µM range[3] | - |
| Standard 5-HT1A Receptor Ligands | ||||
| 8-OH-DPAT | 5-HT1A | Full Agonist | 0.9 - 2.2 | 1.3 - 12 |
| Buspirone | 5-HT1A | Partial Agonist | 1.1 - 14.5 | 10 - 25 (EC50) |
| WAY-100635 | 5-HT1A | Antagonist | 0.09 - 0.98 | 0.8 - 2.5 (IC50) |
| Standard 5-HT2B Receptor Ligands | ||||
| BW723C86 | 5-HT2B | Agonist | 2.5 - 10 | 5 - 20 (EC50) |
| RS-127445 | 5-HT2B | Antagonist | 0.4 - 2.1 | 1.5 - 8 (IC50) |
| Standard 5-HT7 Receptor Ligands | ||||
| 5-CT | 5-HT7 | Agonist | 0.5 - 2.0 | 1.0 - 15 (EC50) |
| SB-269970 | 5-HT7 | Antagonist/Inverse Agonist | 0.5 - 2.5 | 1.0 - 10 (IC50) |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key in vitro assays used to characterize the interaction of compounds with serotonin receptors.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2B, 5-HT7).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
Test Compound: this compound or its derivatives.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM Serotonin).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgSO₄, 0.5 mM EDTA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Plate Setup: In a 96-well plate, set up reactions in triplicate:
-
Total Binding: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and the non-specific binding control.
-
Competition: Add cell membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for Gs/Gi-coupled Receptors)
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine monophosphate (cAMP), a second messenger for Gs- and Gi-coupled receptors like 5-HT1A (Gi) and 5-HT7 (Gs).
Materials:
-
Cell Line: A stable cell line expressing the target serotonin receptor (e.g., CHO or HEK293 cells).
-
Test Compound: this compound or its derivatives.
-
Reference Agonist/Antagonist.
-
Stimulation Buffer: A buffered salt solution (e.g., HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi-coupled receptors): To stimulate adenylyl cyclase and establish a baseline of cAMP production for inhibition measurement.
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well plates and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference compounds in the stimulation buffer.
-
Assay:
-
For Gs-coupled receptors (Agonist mode): Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For Gi-coupled receptors (Agonist mode): Co-incubate the cells with the diluted compounds and a fixed concentration of forskolin.
-
For Antagonist mode (both Gs and Gi): Pre-incubate the cells with the test compound (antagonist) before adding a fixed concentration (e.g., EC80) of a known agonist.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
-
Data Analysis:
-
Plot the measured signal (e.g., fluorescence ratio) against the log concentration of the test compound.
-
For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).
-
For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Calcium Flux Functional Assay (for Gq-coupled Receptors)
This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation, such as the 5-HT2B receptor.
Materials:
-
Cell Line: A stable cell line expressing the target Gq-coupled serotonin receptor.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: A buffered salt solution (e.g., HBSS) containing calcium and magnesium.
-
Test Compound: this compound or its derivatives.
-
Fluorescence Plate Reader: With kinetic reading capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for a specified period (e.g., 30-60 minutes) at 37°C.
-
Compound Addition:
-
For Agonist mode: Use the plate reader to measure baseline fluorescence, then inject the test compound and continue to measure the fluorescence signal over time to capture the transient calcium response.
-
For Antagonist mode: Pre-incubate the dye-loaded cells with the test compound before adding a known agonist at its EC80 concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline.
-
Plot the peak fluorescence response against the log concentration of the test compound.
-
Determine EC50 for agonists and IC50 for antagonists.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.
Caption: Simplified Serotonin Receptor Signaling Pathways.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Caption: Comparison of Full Agonist, Partial Agonist, and Antagonist Actions.
References
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Chroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Chroman-3-amine hydrochloride, with a focus on inter-laboratory validation. Ensuring the reliability and consistency of analytical data across different laboratories is a critical aspect of drug development and quality control. This document outlines the principles of method validation according to the International Council for Harmonisation (ICH) guidelines and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][5] For the quantification of an active pharmaceutical ingredient (API) like this compound, key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[3][6][7] Inter-laboratory validation, also known as reproducibility, assesses the precision of a method under different conditions (e.g., different laboratories, analysts, and equipment).[7][8]
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common chromatographic techniques for the analysis of amine compounds.[9] The choice between these methods often depends on the physicochemical properties of the analyte, such as its volatility and thermal stability.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[9][10] For amines, which can be highly polar, Reverse-Phase HPLC (RP-HPLC) is a common approach. Due to the often-low UV absorbance of simple amines, derivatization with a UV-absorbing or fluorescent tag is frequently employed to enhance sensitivity and selectivity. Common detectors include UV-Visible, Diode Array (DAD), and Fluorescence (FLD) detectors. Coupling HPLC with Mass Spectrometry (LC-MS) offers the highest level of sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for volatile and thermally stable compounds.[9][10] Amines are often not sufficiently volatile for direct GC analysis and can exhibit poor peak shape due to their polarity.[11] Therefore, derivatization is typically required to increase volatility and reduce polarity. GC is almost always coupled with a mass spectrometer (MS), which provides excellent sensitivity and structural information, making it a powerful tool for identification and quantification.[9]
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile and thermally unstable compounds.[10] | Volatile and thermally stable compounds.[10] |
| Sample Preparation | Often requires derivatization for UV/fluorescence detection. | Typically requires derivatization to increase volatility.[11] |
| Operating Temperature | Ambient to moderately elevated temperatures (e.g., 25-60 °C).[10] | High temperatures for volatilization (e.g., 150-300 °C).[10] |
| Sensitivity | Good, can be enhanced by detector choice and derivatization. | Excellent, especially with mass spectrometry detection. |
| Selectivity | Good, dependent on column chemistry and detector. | Excellent, due to chromatographic separation and mass analysis. |
Inter-laboratory Validation: A Hypothetical Case Study
To illustrate the process and outcomes of an inter-laboratory study, we present hypothetical validation data for the quantification of this compound in a drug substance. In this scenario, three independent laboratories (Lab A, Lab B, and Lab C) participated in the validation of both an HPLC-UV and a GC-MS method.
Table 1: Inter-laboratory Comparison of Accuracy for this compound Quantification
| Laboratory | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| Lab A | 99.2% | 100.5% |
| Lab B | 101.1% | 99.8% |
| Lab C | 99.8% | 100.1% |
| Mean | 100.0% | 100.1% |
| Overall RSD | 0.95% | 0.35% |
Table 2: Inter-laboratory Comparison of Precision for this compound Quantification
| Laboratory | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Lab A (Repeatability) | 0.8% | 0.5% |
| Lab B (Repeatability) | 0.9% | 0.6% |
| Lab C (Repeatability) | 0.7% | 0.4% |
| Intermediate Precision | 1.2% | 0.9% |
| Reproducibility (Inter-lab) | 1.5% | 1.1% |
Table 3: Comparison of Other Key Validation Parameters
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 150 µg/mL | 0.1 - 50 µg/mL |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of analytical methods across laboratories.
Protocol 1: HPLC-UV Method for this compound
-
Sample Preparation (with Derivatization):
-
Accurately weigh and dissolve this compound standard or sample in a diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
To 100 µL of the sample solution, add 200 µL of a borate buffer (pH 9.0) and 200 µL of a derivatizing agent solution (e.g., dansyl chloride in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After cooling to room temperature, add a quenching agent if necessary and dilute to a final volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 7.0) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Protocol 2: GC-MS Method for this compound
-
Sample Preparation (with Derivatization):
-
Accurately weigh and dissolve this compound standard or sample in a suitable solvent (e.g., methanol).
-
Evaporate a known volume of the solution to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
Visualizations
Workflow for Inter-laboratory Method Validation
Caption: Workflow of a typical inter-laboratory analytical method validation study.
Relationship of Analytical Method Validation Parameters
Caption: Logical relationships between key analytical method validation parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. gavinpublishers.com [gavinpublishers.com]
- 6. youtube.com [youtube.com]
- 7. catalog.journals4promo.com [catalog.journals4promo.com]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of Chroman-3-amine Hydrochloride
For researchers and scientists engaged in drug development, ensuring a safe and compliant laboratory environment is of utmost importance. The proper disposal of chemical reagents, such as Chroman-3-amine hydrochloride, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols mitigates risks and ensures compliance with regulatory standards.
This compound should be handled as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE):
-
Safety goggles to protect the eyes from potential splashes.
-
Chemical-resistant gloves to prevent skin contact.
-
A lab coat to protect clothing and skin.
All handling and disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust or vapors.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of unused or waste this compound and its containers, in accordance with general hazardous waste regulations.
1. Waste Collection and Labeling:
-
Solid Waste: Place solid this compound waste into a designated, chemically resistant container with a secure screw-on cap. The container must be clearly labeled with a "Hazardous Waste" tag. This label should include the full chemical name, "this compound," its CAS number (18518-71-3), and the approximate quantity.[2][3]
-
Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. The label must list all components of the solution, including solvents, and their estimated percentages.
2. Waste Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area must be well-ventilated and situated away from incompatible materials.
-
It is crucial to segregate waste based on compatibility. Specifically, do not store amine hydrochloride waste with strong oxidizing agents or acids to prevent hazardous reactions.[4]
3. Arranging for Disposal:
-
Do not accumulate large quantities of waste. Arrange for disposal when the container is nearly full.
-
Disposal of this compound must be conducted through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical in regular trash or down the drain.[4]
4. Decontamination of Empty Containers:
-
Empty containers that have held this compound must be properly decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent in which the compound is soluble (e.g., ethanol, methanol), followed by water.[5]
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste in the appropriately labeled container. Do not pour the rinsate down the drain.[5]
-
After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed.
-
Once properly decontaminated and the label is removed, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[5]
Summary of Disposal Procedures
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Hazardous Waste Collection | Label container with "Hazardous Waste," full chemical name, and CAS number. Store in a designated, segregated area. |
| Solutions containing this compound | Hazardous Waste Collection | Label container with all components and their percentages. Store separately from incompatible materials. |
| Empty Containers | Triple-rinse, then regular trash/recycling | Collect all rinsate as hazardous waste. Deface or remove the original label before disposal. |
| Rinsate from container cleaning | Hazardous Liquid Waste Collection | Collect in a labeled container for hazardous waste. Do not dispose of down the drain. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chroman-3-ylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 18518-71-3 CAS MSDS (CHROMAN-3-YLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling Chroman-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Chroman-3-amine hydrochloride. Our aim is to furnish laboratory personnel with the necessary information to ensure safety and compliance, thereby fostering a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Adherence to stringent safety protocols is mandatory to mitigate these risks.
1.1. GHS Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
1.2. Recommended Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with a face shield (8-inch minimum).[1] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or Neoprene gloves. Double gloving is recommended. | Provides a barrier against skin contact. Due to the lack of specific breakthrough time data for this compound, it is crucial to change gloves immediately upon any sign of contamination. |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust particles. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and use in experiments.
| Property | Value | Reference |
| CAS Number | 18518-71-3 / 59108-53-1 / 211506-59-1 | [2] |
| Molecular Formula | C₉H₁₂ClNO | [2] |
| Molecular Weight | 185.65 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 240-241 °C (decomposes) | [2] |
| Storage Temperature | Room temperature, keep dry and cool. |
Note: Multiple CAS numbers may exist for different isomers or batches.
2.1. Solubility
| Solvent | Expected Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| DMSO | Soluble |
| Dimethylformamide (DMF) | Soluble |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is essential for safety and procedural consistency.
3.1. Receiving and Storage
Upon receiving a shipment of this compound, immediately inspect the container for any signs of damage or leakage. Verify that the label information matches the order details. The compound should be stored at room temperature in a tightly sealed container, in a dry and well-ventilated area.
3.2. Weighing and Solution Preparation
All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation exposure. Wear all prescribed PPE, including double gloves. When preparing solutions, add the solid this compound to the solvent slowly and stir to dissolve.
3.3. Representative Experimental Protocol: Acylation of an Aromatic Amine
The following is a general protocol for the acylation of an aromatic amine, a common reaction type for this class of compounds. This protocol should be adapted and optimized for the specific research objectives.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (TEA) as a base
-
Acetyl chloride as the acylating agent
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add this compound (1 equivalent).
-
Add anhydrous DCM to the flask to dissolve the amine hydrochloride.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the reaction mixture to neutralize the hydrochloride and act as a base for the reaction.
-
In a separate, dry dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
4.1. Spill Response
-
Small Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. The area should then be decontaminated with a suitable cleaning agent.
-
Large Spill: In the event of a large spill, evacuate the laboratory immediately and alert others in the vicinity. Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
4.2. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Segregation and Collection
-
Solid Waste: Unused or waste this compound powder, as well as contaminated items such as gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless their compatibility is known.
5.2. Disposal Procedure
All waste containing this compound must be disposed of as hazardous chemical waste. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not dispose of this chemical down the drain or in the regular trash.
5.3. Decontamination of Glassware
Glassware that has come into contact with this compound should be decontaminated before being returned to general use. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a wash with soap and water, is generally recommended. The rinsate from the initial rinses should be collected as hazardous liquid waste.
By adhering to these guidelines, researchers and laboratory personnel can handle this compound safely and effectively, minimizing risks and ensuring a secure working environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
